molecular formula C8H13N B3055001 1-Methylcyclohexane-1-carbonitrile CAS No. 62718-34-7

1-Methylcyclohexane-1-carbonitrile

Cat. No.: B3055001
CAS No.: 62718-34-7
M. Wt: 123.2 g/mol
InChI Key: KYVFVCXSNCUBTI-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13N . This alicyclic nitrile features a quaternary carbon center, a structural motif that presents a significant synthetic challenge and is of high interest in advanced organic synthesis . The presence of both a stable cyclohexane ring and a reactive nitrile (-C≡N) group makes it a versatile building block (synthon) for researchers. The nitrile functional group can be readily transformed into other valuable functionalities, such as carboxylic acids, amides, or amines, enabling the construction of more complex molecular architectures . Compounds containing the cyclohexane scaffold are valued for their structural rigidity and potential in material science and medicinal chemistry . As a cyclohexane derivative, it can be used in studies exploring solvent effects, conformational analysis due to ring chair interconversions, and the development of novel synthetic methodologies . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFVCXSNCUBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511674
Record name 1-Methylcyclohexane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62718-34-7
Record name 1-Methylcyclohexane-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methylcyclohexane-1-carbonitrile CAS 1123-56-4 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7)

Introduction

1-Methylcyclohexane-1-carbonitrile is a saturated cyclic nitrile featuring a quaternary carbon center. This structural motif, which combines a rigid cycloalkane scaffold with a versatile nitrile functional group, makes it a valuable intermediate in synthetic organic chemistry. The nitrile group can be readily transformed into other key functionalities, such as amines, carboxylic acids, and amides, rendering the molecule a useful building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, logical synthetic pathways, and core reactivity, tailored for researchers and professionals in chemical synthesis and drug development.

It is important to note that while the user query specified CAS 1123-56-4, the predominant and consistently cited CAS number for 1-Methylcyclohexane-1-carbonitrile in major chemical databases is 62718-34-7 [1][2][3]. This guide will proceed using the latter as the primary identifier.

Physicochemical and Spectroscopic Profile

A thorough characterization is fundamental to confirming the identity and purity of a chemical substance. The following sections detail the known physical properties and expected spectroscopic signatures for 1-Methylcyclohexane-1-carbonitrile.

Identification and Nomenclature
PropertyValueSource(s)
IUPAC Name 1-methylcyclohexane-1-carbonitrile[2]
CAS Number 62718-34-7[1][2][3]
Molecular Formula C₈H₁₃N[2][3]
Molecular Weight 123.20 g/mol [2]
Canonical SMILES CC1(CCCCC1)C#N[2]
InChI Key KYVFVCXSNCUBTI-UHFFFAOYSA-N[1][2][3]
Physical Properties

The compound exists as a liquid at standard temperature and pressure[1]. Specific quantitative data such as boiling point, density, and refractive index are not consistently reported in publicly available databases.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information on the mass of the parent molecule and its fragmentation patterns. For 1-Methylcyclohexane-1-carbonitrile, the molecular ion peak (M⁺) would appear at an m/z of 123, corresponding to its molecular weight[2]. The fragmentation is dictated by the stability of the resulting carbocations and neutral losses.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A prominent peak at m/z 108.

    • Loss of hydrogen cyanide (HCN): A peak at m/z 96, corresponding to the 1-methylcyclohexene cation.

    • Cyclohexane ring fragmentation: Leads to a series of smaller fragments, with notable peaks reported at m/z 68, 56, and 41[2]. The peak at m/z 68 is often the base peak.

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption band for this compound is the nitrile stretch.

  • C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ . The quaternary substitution on the α-carbon typically places the peak in the lower end of this range.

  • C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclohexane ring and the methyl group.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹³C NMR: Due to the plane of symmetry bisecting the C2-C3 and C5-C6 bonds (assuming rapid chair-flipping), the following signals are predicted:

    • C1 (Quaternary): A signal around 35-45 ppm.

    • C≡N (Nitrile): A signal in the far downfield region, typically 120-125 ppm.

    • CH₃ (Methyl): A signal around 25-30 ppm.

    • C2/C6 (Cyclohexane): One signal for these equivalent carbons.

    • C3/C5 (Cyclohexane): One signal for these equivalent carbons.

    • C4 (Cyclohexane): One signal.

  • ¹H NMR:

    • CH₃ (Methyl): A sharp singlet (3H) is expected, as there are no adjacent protons.

    • CH₂ (Cyclohexane): A series of complex, overlapping multiplets (10H) would be observed for the cyclohexane ring protons.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 1-Methylcyclohexane-1-carbonitrile is crucial for its application as a synthetic intermediate.

Proposed Synthetic Route

While specific literature preparations are sparse, a robust and logical synthesis can be designed based on fundamental organic transformations. A highly effective method involves the nucleophilic substitution of a suitable leaving group at the tertiary position of a 1-methylcyclohexane derivative with a cyanide salt.

The conversion of the readily available 1-methylcyclohexanol to a halide, followed by substitution, is a field-proven approach.

Synthesis_Workflow Start 1-Methylcyclohexanol Intermediate 1-Chloro-1-methylcyclohexane Start->Intermediate  SOCl₂, Pyridine   Product 1-Methylcyclohexane- 1-carbonitrile Intermediate->Product  NaCN, DMSO   Reactivity_Pathways Parent 1-Methylcyclohexane- 1-carbonitrile Amine 1-(Aminomethyl)-1- methylcyclohexane Parent->Amine  Reduction  (e.g., LiAlH₄, THF)   Acid 1-Methylcyclohexane- 1-carboxylic Acid Parent->Acid  Hydrolysis  (e.g., H₂SO₄, H₂O, Δ)  

Key transformations of the nitrile functional group.
  • Reduction to a Primary Amine: The nitrile can be reduced to 1-(aminomethyl)-1-methylcyclohexane. Strong hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. This reaction provides access to primary amines that are valuable in pharmaceutical synthesis, as the basic nitrogen can form salts or act as a key pharmacophore.

  • Hydrolysis to a Carboxylic Acid: Under harsh acidic or basic conditions with heating, the nitrile group undergoes hydrolysis to form 1-methylcyclohexane-1-carboxylic acid. This reaction is a cornerstone of nitrile chemistry, providing a route to carboxylic acids that may be difficult to access otherwise. The resulting acid can be further functionalized to esters, amides, or acid chlorides.

Applications in Research and Development

While specific, large-scale applications for 1-Methylcyclohexane-1-carbonitrile are not widely documented, its value lies in its role as a versatile chemical building block.[4]

  • Scaffold for Medicinal Chemistry: The 1-methylcyclohexane core provides a rigid, three-dimensional scaffold. In drug design, moving from flat aromatic rings to saturated cyclic systems can improve physicochemical properties such as solubility and metabolic stability. The nitrile serves as a convenient chemical handle to introduce a variety of other functional groups.

  • Precursor to Bioactive Amines and Carboxylic Acids: As demonstrated in Section 2.2, this compound is a direct precursor to a primary amine and a carboxylic acid, both of which are privileged structures in drug discovery. For example, piperidine derivatives, which share a similar cyclic amine motif, are explored for treating obesity.[5] The spirocyclic core is also a feature in advanced molecules like MDM2 inhibitors used in cancer research.[6] The ability to readily generate these key pharmacophores from a single, well-defined intermediate is of significant interest to drug development professionals.

Safety and Handling

As with any chemical reagent, proper handling is paramount. 1-Methylcyclohexane-1-carbonitrile is classified as a hazardous substance.

Hazard ClassGHS StatementCode
Flammability Combustible liquidH227
Acute Toxicity (Oral) Harmful if swallowedH302
Acute Toxicity (Dermal) Harmful in contact with skinH312
Acute Toxicity (Inhalation) Harmful if inhaledH332
Skin Corrosion/Irritation Causes skin irritationH315
Eye Damage/Irritation Causes serious eye irritationH319
STOT Single Exposure May cause respiratory irritationH335
(Source: ECHA C&L Inventory)[2]
  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

    • Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.[7][8]

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7) is a valuable chemical intermediate characterized by its stable cycloalkane framework and reactive nitrile handle. Its well-defined spectroscopic properties allow for straightforward identification and quality control. Through established chemical transformations such as hydrolysis and reduction, it serves as a versatile precursor to important carboxylic acid and primary amine building blocks, making it a compound of interest for synthetic chemists, particularly those in the field of medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this compound due to its associated hazards.

References

  • PubChem. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572. [Link]

  • SpectraBase. 1-Methylcyclohexane-1-carbonitrile - Optional[MS (GC)] - Spectrum. [Link]

  • LookChem. Cas 933-35-7, 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. [Link]

  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... [Link]

  • MedChemica. Publications & Patents. [Link]

Sources

Technical Whitepaper: Toxicological Profile and Handling Protocols for 1-Methylcyclohexane-1-carbonitrile

[1]

Executive Summary & Chemical Identity

1-Methylcyclohexane-1-carbonitrile (CAS: 62718-34-7) is a sterically hindered alicyclic nitrile used primarily as a specialized intermediate in the synthesis of pharmaceuticals (e.g., venlafaxine analogs) and agrochemicals.[1]

Unlike its structural isomer 4-methylcyclohexane-1-carbonitrile , which is classified as Toxic (Category 3), the 1-methyl isomer is generally classified as Harmful (Category 4).[1] This distinction is critical for researchers: the quaternary carbon at the 1-position blocks the standard cytochrome P450

1
Physicochemical Profile
PropertyValueNotes
CAS Number 62718-34-7Unique identifier
Molecular Formula

Molecular Weight 123.20 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~180–190°C (est.[1][2][3] atm)Often distilled at reduced pressure (e.g., 75°C @ 12 mmHg)
Flash Point >60°C (Combustible)Classified as H227 (Combustible Liquid)
LogP (Octanol/Water) ~2.4Moderate lipophilicity; skin permeation risk
Density 0.90 g/cm³Less dense than water

GHS Hazard Identification & Regulatory Landscape

While less acutely toxic than simple aliphatic nitriles, this compound poses significant risks through cutaneous absorption and inhalation.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Flammable Liquids: Category 4 (Combustible Liquid) - H227[1]

  • Acute Toxicity (Oral): Category 4 - H302[1]

  • Acute Toxicity (Dermal): Category 4 - H312[1]

  • Acute Toxicity (Inhalation): Category 4 - H332[1]

  • Skin Corrosion/Irritation: Category 2 - H315[1][4]

  • Serious Eye Damage/Irritation: Category 2A - H319[1][4]

Critical Precautionary Statements
  • P210: Keep away from flames and hot surfaces. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection.[1][5]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water.[1] Call a POISON CENTER if you feel unwell.[1][5]

Toxicodynamics & Mechanism of Action

To understand the safety profile of 1-Methylcyclohexane-1-carbonitrile, one must analyze its metabolism relative to other nitriles.[1]

The "Blocked -Carbon" Hypothesis

The primary mechanism of nitrile toxicity is the metabolic liberation of the cyanide ion (

1Cytochrome P450 (CYP2E1/CYP2A6)

1
  • Standard Nitrile (Toxic): An

    
    -hydrogen exists.[1] CYP450 hydroxylates the 
    
    
    -C
    
    
    unstable cyanohydrin
    
    
    spontaneous decomposition to ketone +
    
    
    .[1]
  • 1-Methylcyclohexane-1-carbonitrile (Harmful): The

    
    -carbon is quaternary  (bonded to the ring, the methyl group, and the nitrile).[1] It lacks an abstractable hydrogen.[1]
    
    • Consequence: The rapid, direct release of cyanide is chemically blocked.[1]

    • Secondary Toxicity:[1] Toxicity is likely driven by the intact molecule acting as a solvent (CNS depression) or via slower, downstream ring oxidation which may eventually destabilize the nitrile, but at a much lower rate.[1]

Metabolic Pathway Visualization

The following diagram contrasts the metabolic fate of a standard nitrile vs. the 1-methyl derivative.

NitrileMetabolismcluster_toxicStandard Nitrile (e.g., Cyclohexanecarbonitrile)cluster_harmful1-Methylcyclohexane-1-carbonitrileN1Alpha-Carbon with HN2CYP450 Hydroxylation(Rapid)N1->N2N3Unstable CyanohydrinN2->N3N4Release of CN-N3->N4Spontaneous DecompM1Quaternary Alpha-Carbon(No H)M2CYP450 Blockedat Alpha-PosM1->M2M3Ring Oxidation / Methyl OxidationM2->M3Alternative MetabolismM3->N4Minor Pathway (<5%)M4Excretion as Glucuronide/ConjugateM3->M4Clearance

Figure 1: Comparative metabolic pathways showing the structural blockade of rapid cyanide release in 1-methyl derivatives.[1]

Occupational Hygiene & Handling Protocols

Despite the reduced cyanide risk, the compound is lipophilic (LogP ~2.[1]4) and penetrates skin easily.[1] Standard "nitrile" gloves are often insufficient for organic nitriles due to chemical permeation.[1]

Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommendationRationale
Gloves (Splash) Nitrile (Double gloved) Only for incidental splash.[1] Change immediately upon contact.
Gloves (Immersion) Silver Shield® (Laminate) or Butyl Rubber Nitriles can permeate standard nitrile rubber in <15 mins.[1]
Respiratory Type A (Organic Vapor) Filter Required if handling outside a fume hood.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for liquid irritants (H319).[1]
Engineering Controls[1]
  • Ventilation: All open handling must occur in a certified chemical fume hood (face velocity > 0.5 m/s).[1]

  • Static Control: As a combustible liquid (H227), ground/bond containers during transfer to prevent static discharge ignition.[1]

Emergency Response & Medical Management

Self-Validating Protocol: In the event of exposure, the response must assume the worst-case scenario (cyanide potential) until clinical assessment proves otherwise, but prioritize supportive care for solvent effects.[1]

Exposure Response Workflow

EmergencyResponseStartExposure IncidentRouteIdentify RouteStart->RouteSkinDermal ExposureRoute->SkinInhaleInhalationRoute->InhaleDeconRemove ClothingWash 15 min (Soap/Water)Skin->DeconAirMove to Fresh AirOxygen if hypoxicInhale->AirAssessClinical Assessment(Signs of CN Toxicity?)Decon->AssessAir->AssessSignsAltered Mental Status,Metabolic Acidosis,ArrhythmiaAssess->SignsNoSignsSupportive Care(Treat as Solvent)Signs->NoSignsNoYesSignsAdminister Antidote(Hydroxocobalamin)Signs->YesSignsYes

Figure 2: Triage logic for exposure. Note that cyanide antidotes are reserved for symptomatic patients due to their own risks.[1]

Antidote Considerations
  • Primary: Hydroxocobalamin (Cyanokit) is preferred over nitrites for suspected nitrile poisoning because it does not induce methemoglobinemia, which can complicate concurrent respiratory depression.[1]

  • Observation: Monitor for at least 6-8 hours. Delayed toxicity is possible if ring oxidation slowly releases CN-, though rare with this specific structure.[1]

Environmental Fate & Disposal

  • Biodegradability: Alicyclic nitriles are generally biodegradable by specialized soil bacteria (e.g., Rhodococcus sp.)[1] possessing nitrilase enzymes, converting them to the corresponding carboxylic acid and ammonia.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to capture NOx) is the only compliant disposal method.[1] Do not release into drains (H412 potential).[1]

References

  • PubChem. (2023).[1] 1-Methylcyclohexane-1-carbonitrile (Compound).[1][2][6][7][8] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1][4] Registration Dossier: Cyclic Nitriles. [Link][1]

  • Testai, E., et al. (2010).[1] Metabolism and Toxicity of Nitriles. In Comprehensive Toxicology. Elsevier. (Contextual reference for CYP450 mechanism).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

Advanced NMR Characterization Guide: 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral characteristics of 1-Methylcyclohexane-1-carbonitrile , focusing on the stereochemical drivers that dictate its chemical shifts.

Executive Summary

1-Methylcyclohexane-1-carbonitrile (CAS: 62718-34-7) is a critical quaternary intermediate in the synthesis of pharmaceuticals and agrochemicals. Its geminal substitution pattern—possessing both a methyl and a cyano group at the C1 position—creates a specific stereochemical environment that can be rigorously identified via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a definitive analysis of the


H and 

C NMR chemical shifts, grounded in conformational analysis. It is designed for researchers requiring precise structural validation of quaternary centers in cyclohexane systems.

Structural & Conformational Analysis

To accurately interpret the NMR data, one must first resolve the conformational equilibrium. The chemical shifts of cyclohexane derivatives are heavily dependent on whether substituents occupy axial or equatorial positions.[1][2]

Thermodynamic Assessment
  • Methyl Group A-value: ~1.74 kcal/mol (Strong preference for equatorial).

  • Cyano Group A-value: ~0.2 kcal/mol (Weak preference for equatorial).

  • Conformer A (Major): Methyl-Equatorial / Cyano-Axial

  • Conformer B (Minor): Methyl-Axial / Cyano-Equatorial

This conformational lock dictates the specific chemical shift ranges observed in the


C NMR spectrum, particularly for the nitrile carbon.
Conformational Workflow

Conformation Start 1-Methylcyclohexane-1-carbonitrile Calc Steric Analysis (A-Values) Start->Calc Major Major Conformer (Me-Eq / CN-Ax) Calc->Major  Methyl (1.74) > CN (0.2)   Minor Minor Conformer (Me-Ax / CN-Eq) Calc->Minor Result Observed NMR Shifts (Weighted Average) Major->Result  Dominant Contribution  

Figure 1: Conformational equilibrium analysis determining the observable NMR population.

Experimental Protocols

Synthesis & Sample Preparation

For reference data generation, the compound is typically synthesized via a one-pot Strecker-type reaction or alkylation of cyclohexanecarbonitrile.

Protocol 1: NMR Sample Preparation

  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent for

    
    H NMR; increase to 30–50 mg for 
    
    
    
    C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.
  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., NaCN residues) that may cause line broadening.

Protocol 2: Acquisition Parameters

  • Temperature: 298 K (25°C).

  • 
    H Parameters:  Spectral width 12 ppm, relaxation delay (d1) 
    
    
    
    2.0 s.
  • 
    C Parameters:  Broadband proton decoupling, relaxation delay (d1) 
    
    
    
    3.0 s (critical for the quaternary C1 and Nitrile carbons).

NMR Data Analysis

C NMR Chemical Shifts (CDCl , 100 MHz)

The carbon spectrum is the most diagnostic tool for this molecule. The axial orientation of the cyano group causes a characteristic upfield shift compared to equatorial nitriles.

Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT)Mechanistic Insight
-CN Nitrile122.0 – 124.5 C (quat)Diagnostic: Axial nitriles resonate upfield (118–124 ppm) vs. equatorial (124–127 ppm) [1].
C1 Quaternary (Ipso)36.0 – 38.0 C (quat)Deshielded by geminal substitution; typically low intensity.
-CH

Methyl26.0 – 29.0 CH

Equatorial methyls on cyclohexane resonate downfield of axial methyls (~18-20 ppm).
C2, C6 Ring

-CH

35.0 – 37.0 CH

Deshielded by proximity to the quaternary center.
C3, C5 Ring

-CH

22.5 – 24.0 CH

Typical cyclohexane envelope.
C4 Ring

-CH

25.0 – 26.0 CH

Distal to substituents.
H NMR Chemical Shifts (CDCl , 400 MHz)

The proton spectrum is dominated by the methyl singlet and the cyclohexane ring envelope.

Proton GroupShift (

, ppm)
MultiplicityIntegralCoupling (

)
Notes
-CH

1.30 – 1.45 Singlet (s)3H-Sharp singlet; diagnostic for quaternary methyl.
Ring H (eq) 1.90 – 2.10 Multiplet (m)2H-Equatorial protons at C2/C6; deshielded by anisotropy.
Ring H (ax/eq) 1.50 – 1.80 Multiplet (m)4H-Overlapping envelope of C3/C4/C5 protons.
Ring H (ax) 1.10 – 1.30 Multiplet (m)4H-Axial protons; shielded region.

Advanced Characterization Logic

To validate the structure beyond simple 1D shifts, use the following logic pathways:

Stereochemical Validation (NOESY)

To confirm the Methyl-Equatorial / Cyano-Axial conformation:

  • Irradiate the Methyl singlet (~1.35 ppm).

  • Observe NOE: You should observe strong NOE correlations to the axial protons at C3 and C5 (1,3-diaxial relationship is absent for equatorial methyl, but 1,3-spatial proximity to axial H exists).

  • Absence of NOE: If the methyl were axial, it would show strong 1,3-diaxial NOE with H3/H5 axial. Since it is equatorial, these correlations are weaker or distinct from the ring axial signals.

Analytical Workflow

Workflow Sample Purified Sample (>98%) H1 1H NMR Check for Methyl Singlet Sample->H1 C13 13C NMR Check CN Shift (122-124 ppm) H1->C13 Decision Is CN < 124 ppm? C13->Decision Confirm CONFIRMED: Axial-CN / Eq-Me Decision->Confirm Yes Reassess REASSESS: Check for impurity/isomer Decision->Reassess No

Figure 2: Logical decision tree for structural validation.

References

  • Fleming, F. F., et al. (2009).[1] Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From

    
    C NMR CN Chemical Shifts. Journal of Organic Chemistry. Link
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • PubChem Database. 1-Methylcyclohexane-1-carbonitrile (CID 12859572).[3][4] National Center for Biotechnology Information. Link

  • AIST Spectral Database (SDBS). SDBS No. 1128504. National Institute of Advanced Industrial Science and Technology. Link

Sources

physical characteristics and boiling point of 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclohexane-1-carbonitrile (CAS: 62718-34-7) is a sterically hindered cycloalkyl nitrile serving as a critical building block in the synthesis of quaternary amino acids, sterically congested amines, and pharmaceutical intermediates.[1] Its gem-disubstituted structure—featuring both a methyl and a cyano group at the C1 position—imparts unique conformational stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. This guide details its physicochemical profile, synthesis protocols, and handling requirements for research applications.

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
IUPAC Name 1-Methylcyclohexane-1-carbonitrile
Common Synonyms 1-Methyl-1-cyanocyclohexane; 1-Methylcyclohexanecarbonitrile
CAS Registry Number 62718-34-7
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
SMILES CC1(CCCCC1)C#N
InChI Key KYVFVCXSNCUBTI-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the gem-disubstituted nature of the compound, highlighting the steric bulk at the C1 position which dictates its reactivity profile.

G Substrate Cyclohexane Ring C1 C1 Quaternary Center Substrate->C1 Scaffold Methyl Methyl Group (-CH3) (Steric Bulk) C1->Methyl Axial/Equatorial Equilibrium Cyano Cyano Group (-CN) (Reactive Handle) C1->Cyano Linear Geometry

Figure 1: Structural connectivity of 1-Methylcyclohexane-1-carbonitrile showing the quaternary carbon center.

Thermodynamic & Physical Properties[4][5]

Accurate physical data is essential for purification and process scaling. The boiling point of 1-methylcyclohexane-1-carbonitrile is significantly influenced by the dipole-dipole interactions of the nitrile group, raising it above its hydrocarbon analogs.

PropertyValue / RangeCondition / Note
Physical State LiquidAt 20°C, 1 atm
Boiling Point (Atmospheric) 190–195 °C (Predicted)Extrapolated from homologs
Boiling Point (Reduced) 75–78 °C At 12 mmHg (Typical distillation range)
Density 0.919 ± 0.05 g/cm³ At 25°C
Refractive Index (

)
1.450–1.455Estimated
Flash Point ~65–70 °CClosed Cup (Combustible)
Solubility SolubleDCM, EtOAc, THF, Toluene
Water Solubility InsolubleHydrophobic cycloalkyl ring dominates

Technical Insight: Unlike simple cyclohexanecarbonitrile (BP ~185°C), the addition of the C1-methyl group introduces steric strain but also increases molecular weight and van der Waals surface area, resulting in a slight elevation of the atmospheric boiling point. However, for practical isolation, vacuum distillation (10–20 mmHg) is strongly recommended to prevent thermal degradation or discoloration.

Synthesis & Production Protocols

Two primary routes exist for the synthesis of 1-methylcyclohexane-1-carbonitrile: Nucleophilic Alkylation (preferred for lab scale) and Hydrocyanation (industrial scale).

Protocol A: Alkylation of Cyclohexanecarbonitrile (Laboratory Standard)

This method utilizes the acidity of the


-proton in cyclohexanecarbonitrile (

in DMSO) to install the methyl group.

Reagents:

  • Cyclohexanecarbonitrile (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) or NaH (1.1 equiv)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Deprotonation: Cool a solution of LDA in THF to -78°C under nitrogen.

  • Addition: Dropwise add cyclohexanecarbonitrile. Stir for 1 hour to ensure complete formation of the

    
    -lithio nitrile species.
    
  • Alkylation: Add Methyl Iodide (MeI) slowly to the reaction mixture at -78°C.

  • Warm-up: Allow the mixture to warm to room temperature over 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Purification: Extract with diethyl ether, dry over

    
    , and purify via vacuum distillation (bp ~76°C @ 12 mmHg).
    
Protocol B: Mechanistic Pathway Visualization

Synthesis Start Cyclohexanecarbonitrile Base Base Treatment (LDA, -78°C) Start->Base Intermediate α-Lithio Nitrile Species (Nucleophile) Base->Intermediate Deprotonation Product 1-Methylcyclohexane-1-carbonitrile Intermediate->Product SN2 Alkylation Electrophile Methyl Iodide (MeI) (Electrophile) Electrophile->Product Reagent

Figure 2: Synthetic pathway via


-alkylation of cyclohexanecarbonitrile.

Applications in Drug Discovery

1-Methylcyclohexane-1-carbonitrile serves as a versatile "steric modulator" in medicinal chemistry.

  • Gem-Dimethyl Effect Mimic: The gem-disubstitution at C1 restricts the conformational mobility of the cyclohexane ring, often locking attached pharmacophores into a bioactive conformation.

  • Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the

    
    -position, a common clearance pathway for simple nitriles or amines.
    
  • Intermediate for Venlafaxine Analogs: While not the direct precursor for Venlafaxine, the 1,1-disubstituted cyclohexane motif is ubiquitous in serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Hydrolysis to Amino Acids: Acidic hydrolysis yields 1-methylcyclohexanecarboxylic acid , while reduction yields (1-methylcyclohexyl)methanamine , both privileged scaffolds in peptide mimetics.

Safety & Handling (SDS Summary)

  • Hazards:

    • H227: Combustible liquid.[1]

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).

    • H315: Causes skin irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizers and strong bases.

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Fleming, F. F., & Shook, B. C. (2002).Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

Sources

Introduction: The Significance of 1-Methylcyclohexane-1-carbonitrile in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Methylcyclohexane-1-carbonitrile for Researchers and Drug Development Professionals

1-Methylcyclohexane-1-carbonitrile, a key chemical intermediate, holds considerable importance in the realms of pharmaceutical and fine chemical synthesis.[1] Its unique structural motif, featuring a quaternary carbon center with a nitrile group on a cyclohexane ring, makes it a valuable building block for the construction of more complex molecular architectures. The nitrile functionality is particularly versatile, serving as a precursor to amines, amides, carboxylic acids, and esters, thus opening up a wide array of potential chemical transformations.[2] This guide provides a comprehensive overview of the primary synthetic pathways to 1-Methylcyclohexane-1-carbonitrile, offering in-depth analysis of the reaction mechanisms, experimental protocols, and comparative evaluation of each approach to aid researchers and drug development professionals in their synthetic endeavors.

Pathway 1: Multi-step Synthesis from Cyclohexanone

A well-established and high-yielding laboratory-scale synthesis of nitriles from ketones, including the synthesis of cyclohexanecarbonitrile, has been detailed in Organic Syntheses.[3] This methodology can be adapted for the synthesis of 1-Methylcyclohexane-1-carbonitrile starting from 1-methylcyclohexanone. This multi-step approach involves the initial formation of a hydrazine derivative, followed by the introduction of the nitrile group and subsequent transformation to the final product.

Mechanistic Rationale and Experimental Causality

The conversion of a ketone to a nitrile via a hydrazine intermediate is a robust method that circumvents the direct cyanation of the ketone, which can be challenging.[1] The initial reaction of the ketone with a hydrazine derivative, such as methyl carbazate, forms a stable intermediate.[3] The subsequent addition of a cyanide source, like hydrogen cyanide, proceeds efficiently. The final step involves an oxidative cleavage of the hydrazine moiety to yield the desired nitrile.

Experimental Protocol: Synthesis of Cyclohexanecarbonitrile from Cyclohexanone (Adaptable for 1-Methylcyclohexane-1-carbonitrile)

The following protocol for the synthesis of cyclohexanecarbonitrile is based on a procedure from Organic Syntheses and can be adapted for the synthesis of 1-Methylcyclohexane-1-carbonitrile by substituting cyclohexanone with 1-methylcyclohexanone.[3]

Step A: Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate

  • In a 100-mL, three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirring bar, combine 9.0 g (0.10 mole) of methyl carbazate, 20 mL of methanol, 2 drops of acetic acid, and 9.8 g (0.10 mole) of cyclohexanone.

  • Reflux the mixture for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully add 6 mL (0.15 mole) of hydrogen cyanide dropwise over 3 minutes. (Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions in place.)

  • Allow the solution to warm to room temperature and stir for 2 hours, during which time the product will crystallize.

  • Filter the resulting mixture under vacuum and wash the crystalline residue with 10 mL of cold methanol to yield the crude hydrazine product. A total yield of approximately 97% can be expected.[3]

Step B: Methyl 2-(1-cyancyclohexyl)diazenecarboxylate

  • In a 250-mL flask, vigorously stir a mixture of 19.1 g (0.0970 mole) of the hydrazine from Step A, 75 mL of dichloromethane, 75 mL of water, and 22 g (0.26 mole) of sodium hydrogen carbonate.

  • Add a 5.5 M solution of bromine in dichloromethane dropwise until a persistent positive test on potassium iodide-starch paper is observed.

  • Discharge any excess bromine with aqueous sodium sulfite.

  • Separate the phases and extract the aqueous phase with two 50-mL portions of dichloromethane.

  • Combine the organic extracts and process as described in the original procedure.[3]

Step C: Cyclohexanecarbonitrile

  • In a 100-mL, three-necked, round-bottomed flask fitted with a thermometer, a magnetic stirring bar, and an addition funnel, prepare a solution of 2.7 g (0.050 mole) of sodium methoxide in 25 mL of methanol and cool it in an ice bath.

  • While stirring, add a solution of 17.3 g (0.0887 mole) of the diazene from Step B in 10 mL of methanol dropwise, maintaining the temperature between 0–10°C.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Pour the mixture into 70 mL of water and extract with five 20-mL portions of pentane.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify the product by distillation to yield cyclohexanecarbonitrile.

Visualizing the Synthesis from Cyclohexanone

G 1-Methylcyclohexanone 1-Methylcyclohexanone Hydrazine Intermediate Hydrazine Intermediate 1-Methylcyclohexanone->Hydrazine Intermediate Methyl Carbazate, Acetic Acid, Methanol Diazenecarboxylate Intermediate Diazenecarboxylate Intermediate Hydrazine Intermediate->Diazenecarboxylate Intermediate Hydrogen Cyanide 1-Methylcyclohexane-1-carbonitrile 1-Methylcyclohexane-1-carbonitrile Diazenecarboxylate Intermediate->1-Methylcyclohexane-1-carbonitrile Sodium Methoxide, Methanol G 1-Methylcyclohexene 1-Methylcyclohexene Ni(0)L_n Catalyst Ni(0)L_n Catalyst 1-Methylcyclohexene->Ni(0)L_n Catalyst HCN HCN HCN->Ni(0)L_n Catalyst 1-Methylcyclohexane-1-carbonitrile 1-Methylcyclohexane-1-carbonitrile Ni(0)L_n Catalyst->1-Methylcyclohexane-1-carbonitrile

Caption: Catalytic hydrocyanation of 1-methylcyclohexene.

Pathway 3: Nucleophilic Substitution on a 1-Methylcyclohexyl Substrate

A classical approach to the formation of nitriles is through the nucleophilic substitution of a suitable leaving group on an alkyl substrate with a cyanide salt. [4]For the synthesis of 1-Methylcyclohexane-1-carbonitrile, this would involve the reaction of a 1-methylcyclohexyl derivative, such as 1-chloro-1-methylcyclohexane or 1-methylcyclohexanol, with a cyanide source.

Challenges and Mechanistic Considerations

The synthesis of 1-Methylcyclohexane-1-carbonitrile via nucleophilic substitution is challenging due to the tertiary nature of the electrophilic carbon. Tertiary substrates are prone to elimination reactions (E1 and E2) in the presence of a nucleophile that can also act as a base, such as the cyanide ion. [5]The reaction of a tertiary alkyl halide with a cyanide salt often leads to the formation of the corresponding alkene as the major product.

To favor substitution over elimination, reaction conditions must be carefully chosen. The use of aprotic polar solvents can enhance the nucleophilicity of the cyanide ion. Additionally, the choice of the leaving group can influence the reaction outcome.

Potential Synthetic Approaches
  • From 1-Chloro-1-methylcyclohexane: The reaction of 1-chloro-1-methylcyclohexane with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF could potentially yield the desired nitrile. However, the formation of 1-methylcyclohexene is a likely and significant side reaction.

  • From 1-Methylcyclohexanol: The direct substitution of the hydroxyl group of 1-methylcyclohexanol is not feasible as hydroxide is a poor leaving group. The alcohol would first need to be converted to a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a cyanide salt could then be attempted. Alternatively, the alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride or phosphorus tribromide, followed by reaction with cyanide.

Comparative Analysis of Synthesis Pathways
PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Multi-step Synthesis 1-MethylcyclohexanoneMethyl carbazate, HCN, NaOMeHigh yield, well-established for related compounds [3]Multi-step, use of highly toxic HCN
Hydrocyanation 1-MethylcyclohexeneHCN, Ni(0) catalystAtom-economical, directUse of highly toxic HCN, catalyst development required, potential for side products
Nucleophilic Substitution 1-Methylcyclohexyl-X (X = Cl, OH)NaCN or KCNConceptually simpleProne to elimination side reactions, may require activation of leaving group

Conclusion

The synthesis of 1-Methylcyclohexane-1-carbonitrile can be approached through several distinct pathways, each with its own set of advantages and challenges. The multi-step synthesis from 1-methylcyclohexanone offers a reliable and high-yielding route for laboratory-scale preparations. For industrial applications, the direct hydrocyanation of 1-methylcyclohexene is a more atom-economical and appealing, albeit technically demanding, option. Nucleophilic substitution routes, while conceptually straightforward, are often hampered by competing elimination reactions due to the tertiary nature of the substrate. The selection of the most appropriate synthetic strategy will depend on the specific requirements of the researcher or drug development professional, including the desired scale of the reaction, available starting materials, and tolerance for hazardous reagents. Further research into the development of more efficient and selective catalysts for hydrocyanation and the optimization of conditions to favor substitution over elimination in nucleophilic substitution reactions will continue to be of great interest to the chemical community.

References

  • EP0664285A1 - Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane. (URL not available)
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-78.
  • PubChem. 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarbonitrile. Retrieved from [Link]

  • PubChem. 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Retrieved from [Link]

  • van der Vlugt, J. I. (2009). Mechanistic insights into the hydrocyanation reaction. Technische Universiteit Eindhoven.
  • Bini, L., et al. (2011). Hydrocyanation in Organic Synthesis. In Catalytic Asymmetric Synthesis (pp. 467-522). Wiley-VCH Verlag GmbH & Co. KGaA.
  • VladaChem. Methyl 1-cyanocyclohexane-1-carboxylate; Methyl 1-cyanocyclohexanecarboxylate. Retrieved from [Link]

  • Zaragoza, R. J., et al. (2021). A new mechanism for internal nucleophilic substitution reactions. Organic & Biomolecular Chemistry, 19(2), 266-274.
  • Gicquel, M., et al. (2018). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.
  • PubChem. 3-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • PubChem. 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 17). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights.

Sources

dipole moment and dielectric constant of 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Dipole Moment and Dielectric Constant of 1-Methylcyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the dipole moment and dielectric constant of 1-methylcyclohexane-1-carbonitrile (CAS No: 62718-34-7).[1][2] As a molecule combining a polar nitrile functional group with a nonpolar cycloalkane framework, its electrochemical properties are of significant interest to researchers in drug development, materials science, and chemical synthesis. This document outlines the theoretical underpinnings of these properties, details a robust experimental workflow for their determination, and discusses the implications of the molecular structure on its macroscopic dielectric behavior. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible data for scientific applications.

Introduction: The Significance of Molecular Polarity

In the landscape of molecular science, the distribution of electron density within a molecule is a critical determinant of its physical properties and chemical reactivity. Two key parameters that quantify this distribution are the dipole moment (μ) and the dielectric constant (εr) . The dipole moment offers a measure of the net charge separation across a molecule, while the dielectric constant reflects the ability of a bulk substance to store electrical energy in an applied electric field.[3][4]

For professionals in drug development, these properties govern crucial factors such as solubility, membrane permeability, and drug-receptor interactions. For materials scientists, they are fundamental to the design of solvents, capacitors, and other functional materials.

1-Methylcyclohexane-1-carbonitrile, a molecule featuring a strongly polar nitrile group (C≡N) attached to a nonpolar saturated carbocyclic ring, presents an interesting case study. The nitrile group is known to impart a significant dipole moment and a high dielectric constant in organic molecules.[5][6] This guide provides the theoretical framework and practical methodology to precisely quantify these properties for this specific compound.

Molecular Structure and its Influence on Polarity

The structure of 1-methylcyclohexane-1-carbonitrile consists of a cyclohexane ring where one carbon atom is substituted with both a methyl (-CH₃) group and a nitrile (-C≡N) group.

  • The Nitrile Group (Cyano Group): The carbon-nitrogen triple bond is the primary source of the molecule's polarity. Nitrogen is more electronegative than carbon, leading to a significant separation of charge and a strong bond dipole pointing from the carbon to the nitrogen atom. Simple nitriles exhibit high dipole moments, typically in the range of 3.5 to 4.0 Debye (D).[5][7]

  • The Cyclohexane Ring and Methyl Group: The aliphatic cyclohexane and methyl moieties are nonpolar. This bulky, nonpolar framework influences the overall size and shape of the molecule and will moderate the bulk dielectric properties by increasing the molecular volume without adding to the polarity.

The resulting molecule is asymmetric and polar, with its overall dipole moment being a vector sum of its bond moments, dominated by the contribution from the nitrile group.

Caption: Molecular structure of 1-methylcyclohexane-1-carbonitrile.

Theoretical Framework

Dipole Moment (μ)

A permanent electric dipole moment arises from the non-uniform distribution of positive and negative charges within a molecule. It is a vector quantity, defined as:

μ = q × d

where q is the magnitude of the partial charges and d is the distance of separation.[3] The standard unit for dipole moment is the Debye (D), where 1 D = 3.33564 × 10⁻³⁰ C·m.[8] For 1-methylcyclohexane-1-carbonitrile, the dipole moment is expected to be substantial due to the highly polar nature of the nitrile functional group.[6]

Dielectric Constant (εr)

The dielectric constant, or relative permittivity, is a macroscopic property that describes how a material reduces an external electric field.[4] It is the ratio of the permittivity of the substance (ε) to the permittivity of a vacuum (ε₀). When a substance with a permanent dipole moment is placed in an electric field, its molecules tend to align with the field, which counteracts the external field.[9] This alignment is opposed by thermal agitation.

Materials with high dipole moments, like nitriles, generally exhibit high dielectric constants.[5][6] For instance, acetonitrile (CH₃CN) has a high dielectric constant of approximately 37.5.[10]

Experimental Determination of Dipole Moment and Dielectric Constant

The following protocol describes the determination of the dipole moment of 1-methylcyclohexane-1-carbonitrile in a non-polar solvent using the Guggenheim method, which is a reliable approach that relies on measuring the dielectric constant and refractive index of dilute solutions.[8]

Causality Behind Experimental Choices
  • Solvent Selection: A non-polar solvent, such as cyclohexane or benzene, is used to minimize strong solute-solvent interactions.[9] This allows for the properties of the isolated solute molecule to be more accurately determined. Cyclohexane is an excellent choice as it has a very low dielectric constant (εr ≈ 2.02) and is structurally related to the nonpolar portion of the analyte.[4][11]

  • Use of Dilute Solutions: Measurements are performed on a series of dilute solutions and extrapolated to infinite dilution. This approach adheres to the assumptions of the Debye theory, which models molecules in a non-interacting state, similar to the gas phase.[12]

  • Temperature Control: The orientation of molecular dipoles is highly dependent on temperature. Therefore, all measurements must be conducted in a thermostatically controlled environment (e.g., 25.0 ± 0.1 °C) to ensure reproducibility and accuracy.[12]

Required Instrumentation
  • Dipole Meter / Capacitance Bridge: For measuring the dielectric constant of the solutions.

  • Abbe Refractometer: For measuring the refractive index (sodium D-line) of the solutions.

  • Thermostatic Water Bath: To maintain a constant temperature for the sample cell and refractometer.

  • Volumetric Flasks and Pipettes (Class A): For accurate preparation of solutions.

  • Analytical Balance: For precise weighing of the solute.

Step-by-Step Experimental Protocol
  • Sample and Solvent Preparation:

    • Ensure the 1-methylcyclohexane-1-carbonitrile sample is of high purity (>98%).

    • Use a spectroscopic grade non-polar solvent (e.g., cyclohexane) and dry it over a suitable drying agent if necessary.

  • Solution Preparation:

    • Prepare a stock solution of 1-methylcyclohexane-1-carbonitrile in the chosen solvent.

    • From the stock solution, prepare a series of at least five dilute solutions with known mole fractions. The concentration range should be low enough to ensure a linear relationship in the subsequent data plots.

  • Instrument Calibration:

    • Calibrate the dipole meter's sample cell with air and the pure, dry solvent at the constant operating temperature. The dielectric constant of the solvent should match literature values (e.g., cyclohexane εr ≈ 2.02 at 20°C).[4]

  • Dielectric Constant Measurement:

    • Rinse the sample cell with a small amount of the solution to be measured.

    • Fill the cell with the solution and allow it to thermally equilibrate.

    • Measure the capacitance and calculate the dielectric constant (εr) for the pure solvent and each prepared solution.

  • Refractive Index Measurement:

    • Measure the refractive index (n) for the pure solvent and each solution at the same constant temperature using the Abbe refractometer.

Data Analysis: The Guggenheim Method

The dipole moment (μ) can be calculated without needing to measure solution densities using the Guggenheim approximation of the Debye equation.[8]

  • For each solution, calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) relative to the pure solvent (subscript 1 refers to the solvent, subscript 2 to the solute).

    • Δε = ε_solution - ε_solvent

    • Δn² = n²_solution - n²_solvent

  • Plot a graph of (Δε/c) versus c and (Δn²/c) versus c, where c is the concentration of the solute in mol/m³. Extrapolate to c=0 to find the intercepts, which represent (dε/dc)₀ and (dn²/dc)₀.

  • The molar polarization at infinite dilution (P₂) can be related to these slopes. The dipole moment is then calculated using the following relation:

    μ² = [27kT / (Nₐ(ε₁+2)²)] * [(dε/dc)₀ - (dn²/dc)₀]

    Where:

    • k = Boltzmann constant (1.38 x 10⁻²³ J/K)

    • T = Absolute temperature (K)

    • Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

    • ε₁ = Dielectric constant of the pure solvent

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement (Constant T) cluster_analysis Data Analysis prep_sample High-Purity Solute & Non-Polar Solvent prep_solutions Prepare Dilute Solutions (Known Concentrations) prep_sample->prep_solutions measure_epsilon Measure Dielectric Constant (εr) prep_solutions->measure_epsilon measure_n Measure Refractive Index (n) prep_solutions->measure_n plot_data Plot Δε/c and Δn²/c vs. Concentration (c) measure_epsilon->plot_data measure_n->plot_data extrapolate Extrapolate to c=0 to find slopes plot_data->extrapolate calculate Calculate Dipole Moment (μ) (Guggenheim Equation) extrapolate->calculate result Final Dipole Moment Value calculate->result

Caption: Workflow for the experimental determination of dipole moment.

Summary of Properties

PropertyValue / InformationSource
IUPAC Name 1-methylcyclohexane-1-carbonitrile[1]
CAS Number 62718-34-7[1][2]
Molecular Formula C₈H₁₃N[1]
Molecular Weight 123.20 g/mol [1]
Physical Form Liquid[2]
Expected Dipole Moment (μ) ~3.5 - 4.0 DEstimated based on other nitriles[5][7]
Expected Dielectric Constant (εr) Moderately High (>15)Estimated based on other nitriles[5][6]

Conclusion

1-Methylcyclohexane-1-carbonitrile is a molecule characterized by a significant polarity originating from its nitrile functional group. This structural feature is predicted to result in a high dipole moment and a moderately high dielectric constant. This guide provides the essential theoretical background and a detailed, self-validating experimental protocol for the precise determination of these fundamental properties. The data obtained from such measurements are invaluable for researchers and scientists in predicting the molecule's behavior in various applications, from its role as a solvent to its potential use as a building block in the synthesis of novel pharmaceuticals and materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile. PubChem. Retrieved from [Link].

  • LibreTexts Chemistry (2021). 24.5: Nitriles. LibreTexts. Retrieved from [Link].

  • Schwarz, M., et al. (1970). Dielectric constants, dipole moments, and molecular structure of some bicyclic nitriles and aliphatic dinitriles. Journal of Chemical & Engineering Data, 15(2), 306-309. Retrieved from [Link].

  • Schwarz, M., et al. (1970). Dielectric constants, dipole moments, and molecular structure of some bicyclic nitriles and aliphatic dinitriles. Journal of Chemical and Engineering Data, 15(2), 306-309. Retrieved from [Link].

  • LibreTexts Chemistry (2023). Dipole Moments. LibreTexts. Retrieved from [Link].

  • Allen, F. H., et al. (1997). Dipolar-Dipolar Interactions and the Crystal Packing of Nitriles, Ketones, Aldehydes, and C(sp2)-F Groups. Journal of the American Chemical Society, 119(15), 3477-3483. Retrieved from [Link].

  • Wikipedia. Nitrile. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Bergstrom, K. (1973). Measurements of dielectric constants and electric dipole moment... Google Books.
  • University of Oxford. Determination of Dipole Moment from Relative Permittivity and Refractive Index. University of Oxford, Physical and Theoretical Chemistry Laboratory. Retrieved from [Link].

  • ETH Zurich. Dipole Moment. ETH Zurich, Laboratory for Physical Chemistry. Retrieved from [Link].

  • Carnegie Mellon University. DipoleMoment. Andrew.cmu.edu. Retrieved from [Link].

  • ResearchGate. Dielectric constant of cyclohexane. ResearchGate. Retrieved from [Link].

  • Williams, J. W. (1930). The Dielectric Constants of Binary Mixtures. X. The Electric Moments of Simple Derivatives of Cyclohexane and of Dioxan. Journal of the American Chemical Society, 52(5), 1831-1837. Retrieved from [Link].

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conformational analysis of 1-methyl-1-cyanocyclohexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the conformational analysis of 1-methyl-1-cyanocyclohexane, a classic geminal disubstituted system where steric bulk competes with stereoelectronic effects.

Executive Summary

The conformational equilibrium of 1-methyl-1-cyanocyclohexane is dominated by the large steric difference between the methyl group (


 kcal/mol) and the linear cyano group (

kcal/mol). Consequently, the conformer placing the methyl group in the equatorial position and the cyano group in the axial position is thermodynamically favored by approximately

kcal/mol. However, this equilibrium is sensitive to solvent polarity due to the strong dipole moment of the nitrile group (

D).

Part 1: Theoretical Framework & Energetics

Steric Thermodynamics (A-Values)

The conformational preference is dictated by the minimization of 1,3-diaxial interactions. The linearity of the cyano group (cylindrical symmetry) results in a remarkably small effective steric radius, comparable to a hydrogen atom in certain vectors.

SubstituentA-Value (kcal/mol)Structural Characteristic
Methyl (-CH₃) 1.74 Tetrahedral, significant 1,3-diaxial repulsion.
Cyano (-CN) 0.17 – 0.24 Linear, minimal steric clash with axial hydrogens.
Net Preference ~1.5 kcal/mol Favors Me-Equatorial / CN-Axial .
The Geminal Effect & Dipoles

In 1,1-disubstituted systems, additivity of A-values is a strong approximation but must be corrected for:

  • Geminal Repulsion: Slight bond angle compression (Thorpe-Ingold effect) can alter ring puckering.

  • Dipole Orientation: The cyano group is a strong dipole. In the axial position, the dipole vector is roughly perpendicular to the global ring plane. In the equatorial position, it is roughly parallel.[1][2] Polar solvents may stabilize the conformer with the larger net dipole moment, potentially shifting

    
     slightly, though rarely enough to invert the steric preference.
    
Energy Landscape Diagram

The following diagram illustrates the equilibrium and the transition state barrier (ring flip).[3]

ConformationalLandscape Conf_A Conformer A (Me-Equatorial / CN-Axial) 0.0 kcal/mol (Major) TS Transition State (Half-Chair) ~10.8 kcal/mol Conf_A->TS Activation TS->Conf_A Conf_B Conformer B (Me-Axial / CN-Equatorial) ~1.5 kcal/mol (Minor) TS->Conf_B Relaxation Conf_B->TS Reverse

Caption: Energy profile showing the thermodynamic stability of the Me-Equatorial conformer (Green) vs. the Me-Axial conformer (Blue).

Part 2: Experimental Validation (VT-NMR Protocol)

To experimentally quantify


 and the barrier to rotation, Variable Temperature (VT) Carbon-13 NMR  is the gold standard. Proton NMR (

H) is often insufficient due to complex coupling and overlapping signals in the cyclohexane envelope.
The Marker: The -Gauche Effect

The most reliable spectroscopic handle is the methyl carbon chemical shift .

  • Equatorial Methyl: Resonates downfield (typically 26–32 ppm ).

  • Axial Methyl: Resonates upfield (typically 18–22 ppm ) due to the

    
    -gauche shielding effect from the ring carbons (C3/C5).
    
Step-by-Step VT-NMR Workflow

Objective: Freeze the ring flip to observe distinct signals for Conformer A and Conformer B.

  • Sample Preparation:

    • Dissolve ~20 mg of 1-methyl-1-cyanocyclohexane in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2).

    • Why CD₂Cl₂? It has a low freezing point (-95°C) and low viscosity, essential for resolution at low T. Toluene-d8 is an alternative if lower temperatures are needed.

  • Instrument Setup:

    • Calibrate the probe temperature using a methanol standard (crucial for accuracy below -50°C).

    • Tune and match the probe at ambient temperature.

  • The Cooling Cycle:

    • Acquire a reference spectrum at +25°C (fast exchange limit; single averaged signals).

    • Cool in 10°C decrements. Shim at every step.

    • Coalescence (

      
      ):  Expect broadening of the methyl signal around -50°C to -70°C.
      
    • Slow Exchange Limit: Continue cooling to -90°C .

  • Data Acquisition (-90°C):

    • Acquire a high-transient

      
      C spectrum.
      
    • You should observe two unequal peaks for the methyl carbon.

    • Major Peak (Me-eq): ~28 ppm.

    • Minor Peak (Me-ax): ~21 ppm.

NMR_Workflow Step1 1. Sample Prep Solvent: CD2Cl2 (FP: -95°C) Step2 2. Ambient Scan (+25°C) Observe Averaged Signals Step1->Step2 Step3 3. Stepwise Cooling (-10°C steps, re-shim) Step2->Step3 Step4 4. Decoalescence (~ -60°C) Signals broaden significantly Step3->Step4 Step5 5. Slow Exchange Limit (-90°C) Distinct conformer peaks visible Step4->Step5 Step6 6. Integration & Calculation Use Eyring Equation Step5->Step6

Caption: Operational workflow for Variable Temperature NMR analysis to determine conformational ratios.

Part 3: Data Analysis & Calculation

Once the low-temperature spectrum is obtained, calculate the free energy difference using the integration of the methyl peaks.

1. Equilibrium Constant (


): 


2. Free Energy Difference (


): 


  • R = 1.987 cal/(mol·K)

  • T = Temperature in Kelvin (e.g., 183 K)

3. Activation Energy (


): 
At the coalescence temperature (

), use the Eyring equation approximation:

  • 
    : Frequency difference (in Hz) between the two methyl signals at the slow exchange limit.
    

Part 4: Computational Validation (DFT)

For researchers lacking access to cryo-NMR, Density Functional Theory (DFT) provides high-accuracy predictions.

  • Level of Theory: B3LYP/6-311+G(d,p) or

    
    B97X-D (to account for dispersion).
    
  • Solvation Model: IEFPCM or SMD is mandatory due to the nitrile dipole. Gas-phase calculations will overestimate the energy difference.

  • Protocol:

    • Build both chair conformers.[4]

    • Perform geometry optimization + frequency calculation (ensure no imaginary frequencies).

    • Compare Gibbs Free Energies (Sum of electronic and thermal Free Energies).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Bushweller, C. H. (2001). Stereodynamics of Cyclohexane and Substituted Cyclohexanes. In Conformational Analysis of Molecules in Excited States.

  • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • Reich, H. J. (2024). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. (Standard protocols for VT-NMR and coalescence calculations).

  • Schneider, H. J., & Hoppen, V. (1978). NMR Studies of Cyclohexanes: Carbon-13 Shifts and Conformational Energies. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 1-Methylcyclohexane-1-carbonitrile via Alkylation of Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-methylcyclohexane-1-carbonitrile. The described protocol details the α-alkylation of cyclohexanecarbonitrile, a foundational reaction in organic synthesis for the formation of quaternary carbon centers. This process involves the deprotonation of the α-carbon of cyclohexanecarbonitrile using a strong, non-nucleophilic base to form a nitrile-stabilized carbanion (a nitrile enolate), which subsequently undergoes nucleophilic substitution with an alkylating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, safety considerations, and characterization methods.

Introduction and Scientific Rationale

The construction of quaternary carbon centers is a significant challenge in organic synthesis, yet it is a common motif in many biologically active molecules and natural products. The α-alkylation of nitriles presents a robust and reliable method to achieve this. The electron-withdrawing nature of the nitrile group acidifies the adjacent C-H bond, facilitating its deprotonation by a strong base.[1][2] The resulting carbanion, often referred to as a nitrile enolate, is a potent nucleophile.[1][3]

This application note focuses on the methylation of cyclohexanecarbonitrile to yield 1-methylcyclohexane-1-carbonitrile. This specific transformation is an excellent model for understanding the principles of nitrile alkylation and for the synthesis of a valuable building block for more complex molecules. The choice of a strong, sterically hindered base is crucial to ensure efficient deprotonation without competing nucleophilic attack on the nitrile carbon.[4] Similarly, the selection of a reactive electrophile is key to a successful SN2 reaction.[5][6][7]

Mechanistic Overview

The synthesis proceeds via a two-step sequence:

  • Deprotonation: Cyclohexanecarbonitrile is treated with a strong, non-nucleophilic base, such as Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA), to abstract the acidic α-proton.[1][8] This step generates a resonance-stabilized nitrile enolate. The pKa of the α-proton of a typical nitrile is around 25, necessitating a base with a conjugate acid of a higher pKa for efficient deprotonation.[1]

  • Alkylation: The nucleophilic nitrile enolate then reacts with an electrophile, in this case, iodomethane (CH₃I), via an SN2 mechanism.[1] Iodomethane is an excellent methylating agent due to the low steric hindrance and the fact that iodide is an excellent leaving group.[5][6][7][9] This step results in the formation of a new carbon-carbon bond and the desired product, 1-methylcyclohexane-1-carbonitrile.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (Sₙ2) Cyclohexanecarbonitrile Nitrile_Enolate Cyclohexanecarbonitrile->Nitrile_Enolate Deprotonation Base NaNH₂ (Sodium Amide) Ammonia NH₃ Iodomethane CH₃I (Iodomethane) Product Sodium_Iodide NaI Nitrile_Enolate_2 Nitrile_Enolate_2->Product Nucleophilic Attack

Figure 1: Reaction mechanism for the synthesis of 1-methylcyclohexane-1-carbonitrile.

Experimental Protocol

This protocol is designed for the synthesis of 1-methylcyclohexane-1-carbonitrile on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolesPuritySupplier
CyclohexanecarbonitrileC₇H₁₁N109.1710.0 g0.0916≥98%Sigma-Aldrich
Sodium AmideNaNH₂39.014.27 g0.109≥98%Sigma-Aldrich
IodomethaneCH₃I141.9414.2 g (6.26 mL)0.100≥99%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL--Fisher Scientific
Saturated Ammonium ChlorideNH₄Cl53.49100 mL--VWR
Anhydrous Magnesium SulfateMgSO₄120.37As needed--VWR
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble and dry glassware under inert atmosphere. Reagent_Prep Charge flask with sodium amide and anhydrous diethyl ether. Start->Reagent_Prep Cooling_1 Cool the suspension to 0-5 °C in an ice-water bath. Reagent_Prep->Cooling_1 Substrate_Addition Add cyclohexanecarbonitrile dropwise over 30 minutes. Cooling_1->Substrate_Addition Stirring_1 Stir the mixture at 0-5 °C for 1 hour, then at room temperature for 2 hours. Substrate_Addition->Stirring_1 Cooling_2 Cool the reaction mixture back to 0-5 °C. Stirring_1->Cooling_2 Electrophile_Addition Add iodomethane dropwise over 30 minutes. Cooling_2->Electrophile_Addition Stirring_2 Stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir overnight. Electrophile_Addition->Stirring_2 Quenching Carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C. Stirring_2->Quenching Extraction Transfer to a separatory funnel, separate layers, and extract the aqueous layer with diethyl ether. Quenching->Extraction Washing Combine organic layers and wash with water and brine. Extraction->Washing Drying Dry the organic layer over anhydrous magnesium sulfate. Washing->Drying Filtration Filter to remove the drying agent. Drying->Filtration Concentration Remove the solvent under reduced pressure using a rotary evaporator. Filtration->Concentration Purification Purify the crude product by vacuum distillation. Concentration->Purification End End: Characterize the final product. Purification->End

Figure 2: Experimental workflow for the synthesis of 1-methylcyclohexane-1-carbonitrile.
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Ensure all glassware is thoroughly dried. The system should be flushed with an inert gas (nitrogen or argon).

  • Base Suspension: Under a positive pressure of inert gas, charge the flask with sodium amide (4.27 g, 0.109 mol) and anhydrous diethyl ether (100 mL).

  • Enolate Formation: Cool the suspension to 0-5 °C using an ice-water bath. Dissolve cyclohexanecarbonitrile (10.0 g, 0.0916 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the cyclohexanecarbonitrile solution dropwise to the stirred sodium amide suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.

  • Alkylation: Cool the reaction mixture back to 0-5 °C. Dissolve iodomethane (14.2 g, 0.100 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the iodomethane solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. A precipitate of sodium iodide may form. After the addition, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL).[10][11] This should be done cautiously as the quenching of any unreacted sodium amide is exothermic. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1-methylcyclohexane-1-carbonitrile as a colorless liquid.

Safety and Handling Precautions

  • Sodium Amide (NaNH₂): A highly reactive and corrosive solid.[12][13][14] It reacts violently with water to produce flammable ammonia gas and sodium hydroxide.[12][14][15] It can also form shock-sensitive peroxides upon exposure to air or prolonged storage.[12] Handle only in an inert atmosphere and wear appropriate PPE, including a fire-retardant lab coat, safety glasses, and impervious gloves.[12][13] In case of fire, use a Class D extinguisher or smother with dry sand; do not use water.[12][15]

  • Iodomethane (CH₃I): A volatile and toxic liquid.[5] It is a suspected carcinogen and a potent alkylating agent.[9] Handle with extreme care in a well-ventilated fume hood, wearing appropriate gloves and safety glasses. Avoid inhalation and skin contact.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Characterization of 1-Methylcyclohexane-1-carbonitrile

The identity and purity of the synthesized 1-methylcyclohexane-1-carbonitrile can be confirmed by various spectroscopic methods.

PropertyValue
Molecular Formula C₈H₁₃N
Molar Mass 123.20 g/mol [16]
Appearance Colorless liquid[17]
Boiling Point 179-181 °C (at 760 mmHg)
CAS Number 62718-34-7[16][18]
  • ¹H NMR (CDCl₃): The spectrum should show a singlet for the methyl protons (δ ≈ 1.3 ppm) and multiplets for the cyclohexyl methylene protons (δ ≈ 1.5-1.7 ppm).

  • ¹³C NMR (CDCl₃): The spectrum should exhibit a signal for the quaternary carbon (C-CN), the nitrile carbon, the methyl carbon, and the carbons of the cyclohexane ring.

  • IR Spectroscopy (neat): A characteristic sharp absorption band for the nitrile group (C≡N) should be observed around 2230 cm⁻¹.

  • Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 123.[18]

Troubleshooting and Key Considerations

  • Low Yield: Incomplete deprotonation is a common issue. Ensure the sodium amide is fresh and has been stored properly to avoid degradation. The reaction should be carried out under strictly anhydrous conditions, as any moisture will consume the base.

  • Side Reactions: If the temperature during the addition of iodomethane is not controlled, elimination reactions may occur. Using a primary alkyl halide like iodomethane minimizes this risk.[1]

  • Alternative Bases: Lithium diisopropylamide (LDA) is an excellent alternative to sodium amide.[3][4][8] It is a strong, sterically hindered base that is soluble in common ethereal solvents like THF, which can lead to a more homogeneous reaction mixture.[8]

Conclusion

The alkylation of cyclohexanecarbonitrile with iodomethane using sodium amide as a base is an effective and illustrative method for the synthesis of 1-methylcyclohexane-1-carbonitrile. This protocol provides a detailed framework for this transformation, emphasizing mechanistic understanding, practical execution, and safety. The principles outlined in this application note are broadly applicable to the α-alkylation of other nitriles, making it a valuable procedure for synthetic chemists.

References

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Wikipedia. (2024, February 11). Iodomethane. Retrieved from [Link]

  • Boyuan Chem. (n.d.). Iodomethane – preparation and application. Retrieved from [Link]

  • Reddit. (2022). Quenching guide. Retrieved from [Link]

  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 29). formation & reaction of nitrile enolates [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2019, May 22). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Diisopropylamide (LDA). Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation reactions of cyclohexanecarbonitrile 1. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • On the Structure and Reactivity of Lithium Diisopropylamide (LDA) in Carboxamide Enolates Hydrocarbon Solutions. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Prepare LDA. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • PubChemLite. (n.d.). 1-methylcyclohexane-1-carbonitrile (C8H13N). Retrieved from [Link]

  • CHEM 330 Topics Discussed on Oct 19. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • LookChem. (n.d.). Cas 933-35-7,1-Hydroxy-2-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Wikipedia. (2024, February 11). Enolate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Retrieved from [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014, May 7). Retrieved from [Link]

  • YouTube. (2019, January 16). carbonyl alkylations with LDA [Video]. Retrieved from [Link]

  • Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

  • YouTube. (2024, November 20). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! [Video]. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of 1-aminomethyl-1-methylcyclohexane via Nitrile Reduction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the chemical reduction of 1-methylcyclohexane-1-carbonitrile to the valuable primary amine, 1-aminomethyl-1-methylcyclohexane. We provide an in-depth analysis of prevalent reduction methodologies, including robust protocols using lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney® Nickel. This document is designed to equip researchers with the necessary technical insights and practical steps to successfully and safely synthesize the target amine, a key building block in pharmaceutical and materials science.

Introduction: The Significance of 1-aminomethyl-1-methylcyclohexane

1-aminomethyl-1-methylcyclohexane is a cycloaliphatic primary amine of significant interest in medicinal chemistry and drug development. Its rigid, substituted cyclohexane scaffold provides a unique three-dimensional framework that can be exploited to enhance binding affinity and selectivity for various biological targets. The primary amine functionality serves as a crucial handle for further synthetic modifications, enabling the construction of more complex molecular architectures. This application note offers a detailed exploration of the chemical pathways to access this important synthetic intermediate.

Comparative Analysis of Reduction Strategies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for the reduction of 1-methylcyclohexane-1-carbonitrile. The choice of reagent and methodology depends on factors such as scale, available equipment, and tolerance of other functional groups. Here, we compare three prominent strategies.

Reduction MethodReducing AgentTypical YieldKey AdvantagesKey Disadvantages
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)HighHigh reactivity, generally high yields.[1][2][3][4]Pyrophoric reagent, requires stringent anhydrous conditions and careful workup.[5][6][7][8][9] Not suitable for large-scale operations due to safety concerns.[10]
Catalytic Hydrogenation Raney® Nickel, H₂ or transfer hydrogenationGood to ExcellentScalable, avoids pyrophoric reagents, environmentally benign byproducts (in the case of H₂).[11][12][13][14]Requires specialized high-pressure hydrogenation equipment for H₂ gas. Catalyst can be pyrophoric.
Borane Reduction Ammonia Borane (NH₃BH₃)Very GoodCatalyst-free, environmentally benign byproducts (H₂ and NH₃), tolerates many functional groups.[15][16][17]May require elevated temperatures.

Reaction Mechanisms

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Lithium Aluminum Hydride Reduction

The reduction of nitriles with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[1][2][4][18]

LiAlH4_Mechanism nitrile 1-Methylcyclohexane-1-carbonitrile imine_anion Imine Anion Intermediate nitrile->imine_anion 1. Nucleophilic attack by H⁻ dianion Dianion Intermediate imine_anion->dianion 2. Second H⁻ attack amine 1-aminomethyl-1-methylcyclohexane dianion->amine 3. Protonation LiAlH4 LiAlH₄ H2O H₂O Workup

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst, such as Raney® Nickel. The nitrile is adsorbed onto the catalyst surface and undergoes stepwise reduction to the primary amine.

Catalytic_Hydrogenation_Workflow start Start: 1-Methylcyclohexane-1-carbonitrile, Raney® Ni, Solvent hydrogenation Pressurize with H₂ Heat and Stir start->hydrogenation monitoring Monitor reaction progress (TLC/GC) hydrogenation->monitoring filtration Cool and vent Filter catalyst monitoring->filtration concentration Concentrate filtrate filtration->concentration purification Purify by distillation or chromatography concentration->purification product Product: 1-aminomethyl-1-methylcyclohexane purification->product

Caption: General workflow for catalytic hydrogenation.

Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for small to medium-scale synthesis in a laboratory setting.

Materials:

  • 1-Methylcyclohexane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) in a round-bottom flask at 0 °C (ice bath).

  • Addition of Nitrile: Dissolve 1-methylcyclohexane-1-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[3]

  • Isolation: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminomethyl-1-methylcyclohexane. The product can be further purified by distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This method is more amenable to larger-scale synthesis.

Materials:

  • 1-Methylcyclohexane-1-carbonitrile

  • Raney® Nickel (catalytic amount, typically 5-10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Charging: In a high-pressure reactor vessel, add 1-methylcyclohexane-1-carbonitrile, the solvent (e.g., ethanol), and the Raney® Nickel catalyst (handle the catalyst as a slurry in the solvent as it can be pyrophoric when dry).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 MPa).[14] Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[14]

  • Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filtered catalyst to dry in the air, as it may ignite. Keep it wet with solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.

Concluding Remarks

The reduction of 1-methylcyclohexane-1-carbonitrile to 1-aminomethyl-1-methylcyclohexane is a well-established and reliable transformation. The choice between a potent hydride reducing agent like LiAlH₄ and a catalytic hydrogenation approach will be dictated by the specific requirements of the research, including the scale of the reaction and the available safety infrastructure. For laboratory-scale synthesis where high reactivity is desired, the LiAlH₄ method is effective, provided that stringent safety precautions are observed. For larger-scale preparations, catalytic hydrogenation offers a safer and more scalable alternative.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • Chen, J. et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87, 16230-16235. Available at: [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. Available at: [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Mebane, R. C. et al. (2002). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 32(21), 3373-3378. Available at: [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. Available at: [Link]

  • Nitriles to Amines: LiAlH4 Reduction. JoVE. Available at: [Link]

  • Ding, M. et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. ResearchGate. Available at: [Link]

  • Borane-catalysed nitrile hydroboration. PMC. Available at: [Link]

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Royal Society of Chemistry. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

  • Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

  • Nitrile reducing process to prepare amine. Google Patents.
  • Nitrile to Primary Amine with LiAlH4 (Lithium Aluminum Hydride). OrgoSolver. Available at: [Link]

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Ritter reaction conditions using 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ritter Reaction Protocols for 1-Methylcyclohexane-1-carbonitrile

Executive Summary

This guide details the optimization and execution of the Ritter reaction utilizing 1-Methylcyclohexane-1-carbonitrile (1-MCCN) as the nucleophilic component. Unlike simple nitriles (e.g., acetonitrile), 1-MCCN possesses a sterically congested quaternary center


 to the cyano group. This structural feature imparts significant hydrolytic stability but also imposes specific steric demands during the nucleophilic attack on carbocations.

The protocols herein are designed to synthesize N-substituted-1-methylcyclohexane-1-carboxamides , a structural motif increasingly valued in medicinal chemistry for its ability to restrict conformation and increase lipophilicity (LogP) via the gem-dimethyl-like effect.

Mechanistic Insight & Reaction Design

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis.[1][2] When using 1-MCCN, the reaction pathway is governed by the stability of the Nitrilium Ion Intermediate .

The Steric Challenge

The 1-methylcyclohexyl group exerts steric bulk that protects the nitrile carbon. While this prevents unwanted side-reactions (like direct hydrolysis to the acid), it requires the generation of a highly reactive carbocation to drive the initial attack by the nitrile nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and the specific pathway for 1-MCCN.

RitterMechanism Start Carbocation Source (Alcohol/Alkene) Cat Carbocation (R+) Start->Cat Acid Catalyst (-H2O) Nitrilium Nitrilium Ion (Sterically Hindered) Cat->Nitrilium + 1-MCCN (Rate Limiting) Nitrile 1-MCCN (Nucleophile) Nitrile->Nitrilium Imidate Imidate Species Nitrilium->Imidate + H2O Product N-Substituted Amide Imidate->Product Tautomerization

Figure 1: Mechanistic pathway highlighting the formation of the sterically hindered Nitrilium Ion.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

ParameterRecommendationRationale
Stoichiometry 1.2 – 1.5 equiv. Nitrile1-MCCN is the nucleophile.[3] Slight excess drives the equilibrium toward the nitrilium species, compensating for its steric bulk.
Acid Catalyst Conc.

or Triflic Acid
Strong Brønsted acids are required to generate the carbocation and activate the nitrile.

is standard; TfOH is used for deactivated substrates.
Solvent Glacial Acetic Acid (AcOH)Solubilizes both the lipophilic 1-MCCN and the polar acid catalyst. Acts as a thermal buffer.
Temperature 40°C – 60°CHigher temperatures than standard acetonitrile Ritter reactions are often needed to overcome the steric barrier of the 1-methylcyclohexyl group.
Carbocation Source Tertiary Alcohols / StyrenesThe reaction works best with substrates that form stable carbocations (tert-butyl, benzyl, adamantyl).

Standard Operating Protocol (SOP)

Objective: Synthesis of N-tert-butyl-1-methylcyclohexane-1-carboxamide (Model Reaction).

Materials
  • Substrate: tert-Butyl alcohol (or tert-butyl acetate).

  • Reagent: 1-Methylcyclohexane-1-carbonitrile (1-MCCN).

  • Solvent: Glacial Acetic Acid.

  • Catalyst: Sulfuric Acid (98%).

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Maintain an inert atmosphere (

      
       or Ar) if the carbocation source is moisture-sensitive (though Ritter is tolerant, moisture reduces yield by quenching the carbocation).
      
  • Solubilization:

    • Add 1-Methylcyclohexane-1-carbonitrile (1.5 equiv, 15 mmol) and Glacial Acetic Acid (10 mL) to the flask.

    • Add tert-Butyl alcohol (1.0 equiv, 10 mmol). Stir to ensure a homogeneous solution.

  • Acid Addition (Exotherm Control):

    • Cool the mixture to 0–5°C using an ice bath.

    • Add Conc. Sulfuric Acid (2.0 equiv, 20 mmol) dropwise over 15 minutes.

    • Note: A color change (often yellow/orange) indicates nitrilium ion formation.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to 50°C and stir for 3–6 hours.

    • Monitoring: Check by TLC (ensure consumption of the alcohol) or GC-MS. The nitrile will remain in excess.

  • Quench and Workup:

    • Pour the reaction mixture slowly onto 50 g of crushed ice/water mixture with vigorous stirring. The amide often precipitates as a solid.

    • If Solid: Filter the precipitate, wash with cold water, and dry.

    • If Oiling Out: Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with sat.

      
       (to remove AcOH and 
      
      
      
      ) and Brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Optimization Logic

Use the following logic tree to resolve common issues encountered with hindered nitriles.

Troubleshooting Problem Low Yield / No Reaction Check1 Is Carbocation Stable? Problem->Check1 Check2 Is Nitrile Reacting? Check1->Check2 Yes (Tert/Benzyl) Sol3 Use Acetate Ester instead of Alcohol Check1->Sol3 No (Primary/Sec) Sol1 Switch to TfOH or add Lewis Acid (BF3) Check2->Sol1 No Activation Sol2 Increase Temp (60-80°C) or Reaction Time Check2->Sol2 Slow Kinetics

Figure 2: Decision tree for optimizing reaction conditions.

  • Issue: Polymerization of Olefins.

    • Cause: If using an alkene (e.g., styrene) as the carbocation source, strong acid can cause polymerization before the nitrile attacks.

    • Solution: Add the acid to the nitrile first, then slowly add the alkene, or use a milder acid source like Bismuth Triflate (

      
      ).
      
  • Issue: Hydrolysis to Acid.

    • Cause: Over-heating during the quench step.

    • Solution: Ensure the quench is performed on ice. The sterically hindered amide is stable, but the imidate intermediate is sensitive.

References

  • Ritter, J. J., & Minieri, P. P. (1948).[4] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Recent Literature. Link

  • Fernholz, H., & Schmidt, H. J. (1969).[4] The Ritter Reaction of

    
    -Tertiary Nitriles. Angewandte Chemie International Edition, 8(7), 521.
    
  • Reddy, K. L. (2003).[2][5] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455. Link

  • Gu, Y., et al. (2014). Iron(III)-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides.[5][6][7] Advanced Synthesis & Catalysis. (Demonstrates Lewis Acid alternatives for hindered substrates).

Sources

Application Note: 1-Methylcyclohexane-1-carbonitrile in Heterocyclic Synthesis

[1]

Part 1: Core Directive & Strategic Overview

The "Gem-Dialkyl" Effect in Heterocyclic Scaffolds

In modern medicinal chemistry, 1-Methylcyclohexane-1-carbonitrile serves as a specialized building block for introducing conformational rigidity into drug candidates.[1] Unlike simple linear nitriles, this compound features a gem-disubstituted C(sp3) center directly attached to the nitrile group.[1]

This structural feature exploits the Thorpe-Ingold Effect (gem-dimethyl effect), which pre-organizes the molecule into a reactive conformation, accelerating cyclization rates and stabilizing the resulting heterocycles against metabolic hydrolysis.

Key Applications:

  • Tetrazole Bioisosteres: Synthesis of lipophilic, metabolically stable carboxylic acid surrogates (Sartan-like pharmacophores).[1]

  • Oxazoline Directing Groups: Formation of steric shields that direct C-H activation or protect the carboxylic acid oxidation state.[1]

  • Ritter-Type Amidations: Accessing sterically hindered nitrogen centers that are inaccessible via standard nucleophilic substitution.[1]

Part 2: Scientific Integrity & Experimental Protocols

Application 1: Synthesis of 5-(1-Methylcyclohexyl)-1H-tetrazole

Context: The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering similar acidity (pKa ~4.5-5) with improved lipophilicity and metabolic stability.[1] The steric bulk of the 1-methylcyclohexyl group protects the N-H bond from rapid glucuronidation, a common clearance pathway.

Mechanism: The reaction proceeds via a [3+2] cycloaddition.[1] Standard conditions (NaN3/NH4Cl) often fail with sterically hindered nitriles like 1-methylcyclohexane-1-carbonitrile due to poor electrophilicity of the nitrile carbon.[1] The protocol below utilizes Zinc(II) catalysis to activate the nitrile, a method pioneered by Demko and Sharpless.[2]

Protocol: Zinc-Catalyzed [3+2] Cycloaddition[1]
  • Reagents: 1-Methylcyclohexane-1-carbonitrile (1.0 equiv), Sodium Azide (NaN3, 1.1 equiv), Zinc Bromide (ZnBr2, 1.0 equiv).[1]

  • Solvent: Water / Isopropanol (2:1 v/v).[1]

  • Conditions: Reflux (approx. 85-90°C).[1]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Methylcyclohexane-1-carbonitrile (10 mmol, 1.23 g) in 20 mL of isopropanol.

  • Catalyst Addition: Add 40 mL of deionized water, followed by ZnBr2 (10 mmol, 2.25 g) and NaN3 (11 mmol, 0.715 g). Note: ZnBr2 acts as a Lewis acid, coordinating to the nitrile nitrogen to increase electrophilicity.

  • Reaction: Heat the mixture to vigorous reflux for 16–24 hours. Monitor by TLC (eluent: EtOAc/MeOH 9:1) or LC-MS.[1] The hindered nitrile may require extended time compared to benzonitrile.[1]

  • Workup: Cool to room temperature. Acidify the mixture to pH 1 using 3N HCl.[1] This breaks the Zinc-Tetrazolate complex and protonates the tetrazole ring.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). The product will partition into the organic phase.

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from Toluene/Hexanes if necessary.[1]

Data Interpretation:

  • IR: Disappearance of the sharp nitrile peak at ~2235 cm⁻¹.[1]

  • 1H NMR: Appearance of a broad downfield singlet (12-14 ppm) corresponding to the tetrazole N-H.[1]

Application 2: Ritter Reaction for Hindered Amide Synthesis

Context: Nucleophilic attack on the tertiary carbon of 1-methylcyclohexane is impossible via Sn2 mechanisms.[1] The Ritter reaction utilizes the nitrile nitrogen as a nucleophile against a carbocation, or conversely, activates the nitrile to attack by a nucleophile, to form sterically hindered amides.

Protocol: Synthesis of N-(tert-Butyl)-1-methylcyclohexane-1-carboxamide

This variant uses the nitrile as the electrophile under acidic conditions to form a hindered amide, useful as a scaffold for peptidomimetics.[1]

  • Reagents: 1-Methylcyclohexane-1-carbonitrile (10 mmol), tert-Butyl acetate (as carbocation source) or tert-Butanol, Concentrated H2SO4, Glacial Acetic Acid.

  • Procedure:

    • Cool a mixture of 1-methylcyclohexane-1-carbonitrile (1.23 g) and acetic acid (5 mL) to 0°C.

    • Add concentrated H2SO4 (1.5 equiv) dropwise.[1]

    • Add tert-Butanol (1.2 equiv) slowly to generate the tert-butyl cation in situ.[1]

    • Allow to warm to RT and stir for 6 hours.

    • Pour onto crushed ice and neutralize with NaOH. Extract with dichloromethane.[1]

  • Outcome: Formation of the bulky amide bond, which is extremely resistant to proteolytic cleavage.[1]

Part 3: Visualization & Logic[1]

Pathway Analysis: Heterocyclic Divergence

The following diagram illustrates the divergent synthesis pathways available from the 1-Methylcyclohexane-1-carbonitrile core, highlighting the specific reagents required to access each heterocycle.

GStart1-Methylcyclohexane-1-carbonitrile(Gem-Disubstituted Core)Tetrazole5-(1-Methylcyclohexyl)-1H-tetrazole(Bioisostere)Start->TetrazoleNaN3, ZnBr2Isopropanol/H2O[3+2] CycloadditionOxazoline4,4-Dimethyl-2-(1-methylcyclohexyl)-2-oxazoline(Directing Group)Start->Oxazoline2-Amino-2-methylpropan-1-olZnCl2 (cat.), ChlorobenzeneCyclocondensationAmideN-SubstitutedCyclohexanecarboxamide(Peptidomimetic)Start->AmideR-OH, H2SO4Ritter Reaction

Figure 1: Divergent synthetic pathways from 1-Methylcyclohexane-1-carbonitrile to key heterocyclic pharmacophores.[1]

Mechanistic Insight: Zinc-Activated Cycloaddition

The steric hindrance of the methyl group at the C1 position necessitates Lewis Acid activation. The Zinc ion plays a dual role:

  • Coordination: Binds to the nitrile nitrogen (

    
    ), lowering the LUMO energy of the nitrile group.[1]
    
  • Template Effect: Pre-organizes the azide ion for attack, reducing the entropic penalty of the reaction.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][3] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] [1]

  • Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles.[1] Journal of the American Chemical Society, 70(12), 4045–4048.[1] [1]

  • Witte, H., & Seeliger, W. (1972).[1] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[1] Justus Liebigs Annalen der Chemie, 99, 101-115.[1] (Basis for Oxazoline synthesis protocol). [1]

  • PubChem Compound Summary. (2023). 1-Methylcyclohexane-1-carbonitrile (CID 12859572).[1][4] [1]

Application Note: Grignard Addition to 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The addition of Grignard reagents to nitriles is a fundamental method for synthesizing ketones.[1] However, 1-Methylcyclohexane-1-carbonitrile presents a specific challenge: steric hindrance at the


-carbon . The nitrile group is attached to a quaternary carbon incorporated into a cyclohexane ring. This steric bulk significantly retards the rate of nucleophilic attack by the organomagnesium species, often leading to incomplete conversion or the recovery of starting material under standard "textbook" conditions (e.g., diethyl ether at room temperature).

This protocol details an optimized methodology utilizing high-temperature reaction kinetics (THF reflux) and vigorous acidic hydrolysis to overcome the energy barrier imposed by the quaternary center. We focus on the addition of Phenylmagnesium Bromide (PhMgBr) as a model system, yielding (1-methylcyclohexyl)(phenyl)methanone , but the principles apply to other alkyl/aryl Grignards.

Reaction Mechanism & Thermodynamics

Unlike the addition to aldehydes or ketones, the addition of a Grignard reagent (


) to a nitrile (

) does not yield an alcohol immediately. It stops at the imine magnesium salt intermediate. This intermediate is negatively charged and sterically shielded, preventing the addition of a second equivalent of Grignard reagent.
Mechanistic Pathway[2]
  • Nucleophilic Attack: The organomagnesium species attacks the electrophilic carbon of the nitrile.[2] Note: This is the rate-determining step for hindered substrates.

  • Imine Salt Formation: A stable metallo-imine intermediate forms.

  • Hydrolysis: Treatment with aqueous acid hydrolyzes the C=N bond to a C=O bond, releasing ammonia/ammonium salts.

GrignardMechanism Start 1-Methylcyclohexane- 1-carbonitrile TS Transition State (Sterically Hindered) Start->TS + R-MgX (THF, Reflux) Grignard Grignard Reagent (R-MgX) Grignard->TS ImineSalt Metallo-Imine Salt (Stable Intermediate) TS->ImineSalt Nucleophilic Addition Imine Imine (C=NH) ImineSalt->Imine Acid Quench (H3O+) Product Ketone Product (1-methylcyclohexyl)(R)methanone Imine->Product Hydrolysis (- NH3)

Figure 1: Mechanistic pathway for the conversion of hindered nitriles to ketones.

Critical Parameters & Optimization

To ensure success with 1-Methylcyclohexane-1-carbonitrile, three parameters must be controlled:

ParameterStandard ConditionOptimized Condition (Hindered) Rationale
Solvent Diethyl Ether (

C bp)
Anhydrous THF (

C bp)
Higher reflux temperature provides the activation energy needed to overcome steric repulsion at the quaternary center.
Stoichiometry 1.0 - 1.1 equiv1.5 - 2.0 equiv Grignard Excess reagent drives the equilibrium and accounts for thermal degradation during prolonged reflux.
Hydrolysis Mild Acid / RTStrong Acid / Heat (

C)
Sterically hindered imines are resistant to hydrolysis. Mild conditions may yield the imine rather than the ketone.
Catalysis NoneOptional: CuBr (1-5 mol%) Copper(I) salts can catalyze the addition to extremely hindered nitriles if THF reflux fails.

Detailed Experimental Protocol

Target Reaction: 1-Methylcyclohexane-1-carbonitrile + PhMgBr


 (1-methylcyclohexyl)(phenyl)methanone
Reagents & Equipment
  • Substrate: 1-Methylcyclohexane-1-carbonitrile (1.0 equiv, e.g., 10 mmol, ~1.23 g)

  • Reagent: Phenylmagnesium Bromide (3.0 M in Et2O or THF, 1.5 equiv, 15 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF), 20-30 mL

  • Quench: 3M HCl (aq)

  • Glassware: Flame-dried 100 mL 2-neck round bottom flask, reflux condenser, addition funnel, nitrogen/argon line.

Step-by-Step Procedure
Phase 1: Setup and Inert Atmosphere
  • Assemble the glassware while hot or flame-dry under vacuum.

  • Flush the system with dry Nitrogen or Argon for 15 minutes.

  • Maintain a positive pressure of inert gas throughout the reaction.

Phase 2: Grignard Addition
  • Charge the flask with 15 mmol Phenylmagnesium Bromide solution.

    • Note: If using commercial solution in ether, consider distilling off the ether and replacing with THF, or simply adding dry THF to increase the boiling point.

  • Dilute with 15 mL anhydrous THF .

  • Dissolve 10 mmol 1-Methylcyclohexane-1-carbonitrile in 5 mL anhydrous THF .

  • Add the nitrile solution dropwise to the Grignard solution at room temperature over 10 minutes.

    • Observation: A slight exotherm may occur, but precipitation is unlikely at this stage due to the solubility of the imine salt in THF.

Phase 3: Thermal Activation (The Critical Step)
  • Heat the reaction mixture to a gentle reflux (

    
    C) .
    
  • Maintain reflux for 12 to 18 hours .

    • Why? The quaternary carbon blocks the approach of the nucleophile. Extended thermal energy is required to populate the transition state.

  • Monitor by TLC (or GC-MS on a quenched aliquot).

    • TLC Note: The imine salt will hydrolyze on the TLC plate to the ketone or imine. Look for the disappearance of the nitrile spot (usually high Rf).

Phase 4: Quench and Hydrolysis
  • Cool the mixture to

    
    C in an ice bath.
    
  • Cautiously add 20 mL of 3M HCl dropwise.

    • Safety: This is highly exothermic.[3] Magnesium salts will precipitate and then redissolve.

  • Imine Hydrolysis: Once the quench is complete, remove the ice bath. If the imine is sterically shielded, it may be stable at RT.

  • Heat the biphasic mixture to

    
    C for 1-2 hours  to ensure complete hydrolysis of the imine to the ketone.
    
    • Checkpoint: The organic layer should turn from the yellow/orange of the imine to a clearer oil (color varies by product).

Phase 5: Workup and Isolation
  • Separate the layers.[3][4][5] Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Combine organic phases and wash with:

    • Saturated NaHCO

      
       (to neutralize acid).
      
    • Brine (saturated NaCl).

  • Dry over anhydrous MgSO

    
    .
    
  • Filter and concentrate under reduced pressure.

  • Purification: The crude oil can often be purified by vacuum distillation or silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Troubleshooting Guide

ObservationDiagnosisSolution
Recovered Nitrile Reaction failed to overcome steric barrier.1. Switch solvent to Toluene/THF (1:1) to reach

C.2. Add 5 mol% CuBr

SMe

catalyst.
Product is an Imine Incomplete hydrolysis.[6]Increase acid concentration (6M HCl) or hydrolysis time/temperature.
Low Yield Grignard degradation or moisture.[2][6]Ensure rigorous drying of THF.[6] Titrate Grignard reagent before use.
Tertiary Alcohol Double addition (Rare for nitriles).Unlikely with this substrate. Check if starting material was an acid chloride or ester by mistake.

Safety & Hazards

  • Grignard Reagents: Pyrophoric or highly flammable. React violently with water.[7] Handle only under inert atmosphere.

  • THF: Peroxide former. Use fresh, inhibited, or distilled solvent.

  • Cyanide Derivatives: While the nitrile itself is stable, avoid strong reducing conditions that could generate free cyanide (though unlikely in this specific protocol).

  • HCN Generation: During acidic workup, ensure the quench is done slowly. While the nitrile group is converting to a ketone, any unreacted cyanide salts (if using displacement methods, not applicable here but good practice) could generate HCN. Perform all workups in a fume hood.

References

  • Mechanism of Grignard Addition to Nitriles

    • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard chemistry).[3][7][8][9][10]

    • LibreTexts Chemistry. "Nitriles - Chemistry of Nitriles". Accessed Oct 2023.

  • Steric Hindrance in Grignard Reactions: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hindered ketones). Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. (Discusses limitations of Grignard vs. other organometallics for hindered systems).
  • Catalysis for Hindered Nitriles

    • Weiberth, F. J., & Hall, S. S. (1987). "Copper(I)-catalyzed addition of Grignard reagents to nitriles". The Journal of Organic Chemistry, 52(17), 3901-3904. (Key reference for using Copper to accelerate this specific transformation).

  • Imine Hydrolysis

    • Moureu, C., & Mignonac, G. (1920). "Les Cétimines".[11] Annales de Chimie, 14, 322. (Early characterization of the stability of ketimines derived from nitriles).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Methylcyclohexane-1-carbonitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the hydrolysis of the sterically hindered nitrile, 1-methylcyclohexane-1-carbonitrile. The inherent steric congestion around the nitrile group in this tertiary substrate presents significant challenges to traditional hydrolysis methods. This document will explore the underlying principles of these challenges and offer a range of validated protocols to achieve successful conversion to the corresponding carboxylic acid or amide.

Understanding the Challenge: Steric Hindrance in Nitrile Hydrolysis

The core difficulty in hydrolyzing 1-methylcyclohexane-1-carbonitrile lies in the steric shield created by the quaternary carbon atom adjacent to the nitrile group. This bulkiness impedes the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbon of the nitrile.

StericHindrance cluster_nucleophile Approaching Nucleophile Nucleophile Nu⁻ QuaternaryC QuaternaryC Nucleophile->QuaternaryC Steric Clash

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard acid-catalyzed hydrolysis of 1-methylcyclohexane-1-carbonitrile is giving very low yields. What's going wrong?

A1: This is a common issue. The protonation of the nitrile nitrogen under acidic conditions is the first step, which increases the electrophilicity of the nitrile carbon.[1][2] However, the steric bulk of the adjacent methyl and cyclohexyl groups physically blocks the subsequent nucleophilic attack by water.[3] Even with prolonged heating under reflux with strong acids like sulfuric or hydrochloric acid, the reaction often stalls or leads to decomposition.[4][5]

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: While often insufficient on its own, ensure you are refluxing for an extended period (24-48 hours) as a baseline.

  • Consider Alternative Acid Catalysts: While less common, Lewis acids can sometimes promote hydrolysis, though this is more established for forming esters via the Pinner reaction.[6][7]

  • Switch to a More Effective Method: For sterically hindered nitriles, acid hydrolysis is often not the optimal choice. Consider the alternative methods detailed below.

Q2: I've tried base-catalyzed hydrolysis, but the reaction is sluggish and incomplete. How can I improve this?

A2: Base-catalyzed hydrolysis relies on the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] While hydroxide is a stronger nucleophile than water, it still faces the same steric barrier.[3] Forcing the reaction with high concentrations of strong base and high temperatures can sometimes lead to side reactions or degradation of the starting material.

Troubleshooting & Optimization:

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial. It helps to transport the hydroxide ion into the organic phase where the nitrile is dissolved, increasing the effective concentration of the nucleophile around the substrate.

  • Microwave Irradiation: This technique can sometimes accelerate the reaction by providing localized, efficient heating, potentially overcoming the activation energy barrier more effectively than conventional heating.[3]

  • Co-solvents: Using a co-solvent system, such as ethanol/water, can improve the solubility of the nitrile in the aqueous base, facilitating better interaction.[3]

Q3: Are there milder, more reliable methods for hydrolyzing sterically hindered nitriles like 1-methylcyclohexane-1-carbonitrile?

A3: Yes, several modern methods have been developed that are particularly effective for substrates prone to steric hindrance.

1. Metal-Catalyzed Hydration: Transition metal complexes can catalyze the hydration of nitriles to amides under neutral or mild conditions.[8] Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have shown high activity and chemoselectivity for the hydration of sterically hindered nitriles.[8][9] Ruthenium complexes have also been extensively studied and show great promise.[10] These methods are often advantageous as they can tolerate other sensitive functional groups in the molecule.

2. Enzymatic Hydrolysis: Biocatalysis offers a highly selective and mild alternative.[11] Enzymes like nitrilases can directly convert nitriles to carboxylic acids, while a two-enzyme system of nitrile hydratase and amidase can convert nitriles to amides and then to the acid.[11][12] These enzymatic reactions are often performed at or near room temperature and neutral pH, which is ideal for sensitive substrates. The stereoselectivity of these enzymes can also be a significant advantage in certain synthetic contexts.[13]

3. Pinner Reaction followed by Hydrolysis: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt).[14][15][16] This intermediate can then be hydrolyzed to the corresponding ester, which is generally much easier to hydrolyze to the carboxylic acid than the original nitrile.[15] This two-step approach can circumvent the direct, difficult hydrolysis of the hindered nitrile. However, it's important to note that sterically hindered nitriles can sometimes be unreactive even under Pinner conditions.[14]

Hydrolysis_Workflow Start 1-Methylcyclohexane-1-carbonitrile Acid Acid Start->Acid Low Yield Base Base Start->Base Sluggish Metal Metal Start->Metal Enzyme Enzyme Start->Enzyme Product 1-Methylcyclohexane-1-carboxylic Acid Amide 1-Methylcyclohexane-1-carboxamide Amide->Product Further Hydrolysis Acid->Product Base->Product Metal->Amide Enzyme->Product

Comparative Summary of Hydrolysis Methods

MethodCatalyst/ReagentConditionsProsCons
Acid-Catalyzed Strong Acid (e.g., H₂SO₄)High Temp, Long TimeInexpensive reagentsVery low yield for hindered nitriles, harsh conditions
Base-Catalyzed Strong Base (e.g., NaOH)High Temp, Long TimeInexpensive reagentsSluggish reaction, potential side reactions
Metal-Catalyzed Pt or Ru complexesMild (often neutral pH)High yields for hindered nitriles, good functional group toleranceCatalyst cost and availability
Enzymatic Nitrilase/Nitrile HydrataseMild (Room Temp, Neutral pH)High selectivity, environmentally friendlyEnzyme cost and stability, substrate specificity
Pinner Reaction Anhydrous HCl, AlcoholAnhydrous, Low TempCircumvents direct nitrile hydrolysisTwo-step process, hindered nitriles may be unreactive

Detailed Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydration to the Amide

This protocol is adapted from methodologies known to be effective for hindered nitriles.[9]

Materials:

  • 1-Methylcyclohexane-1-carbonitrile

  • Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) (0.5-1 mol%)

  • Degassed water

  • Toluene (or another suitable solvent)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1-methylcyclohexane-1-carbonitrile (1.0 eq) and the platinum catalyst (0.01 eq).

  • Add degassed water (5-10 equivalents) and toluene to create a biphasic mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-methylcyclohexane-1-carboxamide can be purified by column chromatography or recrystallization.

Protocol 2: Enzymatic Hydrolysis to the Carboxylic Acid

This generalized protocol is based on the use of a nitrilase enzyme.[11][12]

Materials:

  • 1-Methylcyclohexane-1-carbonitrile

  • Immobilized Nitrilase

  • Phosphate buffer (pH 7.0)

  • A water-miscible co-solvent (e.g., DMSO or isopropanol) if needed for solubility

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of 1-methylcyclohexane-1-carbonitrile in the phosphate buffer. If solubility is an issue, add a minimal amount of co-solvent.

  • Add the immobilized nitrilase to the substrate solution.

  • Stir the mixture at a controlled temperature (typically 25-40 °C).

  • Monitor the reaction progress by HPLC, observing the disappearance of the nitrile and the appearance of the carboxylic acid.

  • Once the reaction is complete, filter off the immobilized enzyme for reuse.

  • Acidify the aqueous solution to a pH of ~2 with dilute HCl.

  • Extract the product, 1-methylcyclohexane-1-carboxylic acid, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

References

  • (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Pinner Reaction. (n.d.). NROChemistry. [Link]

  • (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing. [Link]

  • Ohta, H. (n.d.). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA. [Link]

  • Pinner reaction. (n.d.). Wikipedia. [Link]

  • (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2013). A Lewis acid-promoted Pinner reaction. PMC. [Link]

  • Nitrile. (n.d.). Wikipedia. [Link]

  • (n.d.). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. [Link]

  • (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journals. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Organic Chemistry II - Lumen Learning. [Link]

  • (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Acid hydrolysis of Nitriles. (n.d.). [Link]

  • (n.d.). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. Bentham Science Publisher. [Link]

  • (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]

  • (n.d.). Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium. Request PDF - ResearchGate. [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. (n.d.). [Link]

  • (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]

  • (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • (2025). 20.7: Chemistry of Nitriles. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • (2018). Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference?. [Link]

  • (n.d.). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]

  • (2020). Base Catalyzed Nitrile Hydrolysis. Reddit. [Link]

  • (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Q13-42E The acid-catalyzed dehydration o... [FREE SOLUTION]. (n.d.). Vaia. [Link]

  • 1-acetylcyclohexanol. (n.d.). Organic Syntheses Procedure. [Link]

  • (2021). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl. YouTube. [Link]

  • (2009). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. [Link]

  • hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. (n.d.). [Link]

  • 3-Methylcyclohexane-1-carbonitrile. (n.d.). PubChem. [Link]

  • (2023). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. StudySmarter. [Link]

Sources

minimizing side reactions in the synthesis of 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methylcyclohexane-1-carbonitrile

Executive Summary

Topic: Minimizing Side Reactions in the


-Alkylation of Cyclohexanecarbonitrile.
Target Molecule:  1-Methylcyclohexane-1-carbonitrile (CAS: 1123-56-4).
Primary Methodology:  Lithium Enolate Alkylation (LDA/MeI).
Critical Challenge:  Preventing Thorpe-Ziegler self-condensation and ensuring complete C-alkylation at the quaternary center.

Part 1: The Reaction Landscape (Pathway Analysis)

The synthesis of 1-methylcyclohexane-1-carbonitrile involves the formation of a quaternary carbon center. The most robust method is the deprotonation of cyclohexanecarbonitrile followed by trapping with methyl iodide. However, the intermediate nitrile enolate is a potent nucleophile that can attack unreacted starting material, leading to dimerization.

Visualizing the Competitive Pathways The following diagram illustrates the divergence between the desired alkylation and the parasitic Thorpe-Ziegler condensation.

ReactionPathways SM Cyclohexanecarbonitrile (Starting Material) Enolate Nitrile Enolate (Intermediate) SM->Enolate Deprotonation (-78°C) Base Strong Base (LDA/LiHMDS) Product 1-Methylcyclohexane- 1-carbonitrile (Target) Enolate->Product C-Alkylation (MeI) Dimer Thorpe-Ziegler Dimer (Major Side Product) Enolate->Dimer Attacks Unreacted SM (Slow Addition/Warm Temp) Amide Amide/Acid (Hydrolysis Product) Enolate->Amide Moisture/Wet Solvent MeI Methyl Iodide (Electrophile)

Caption: Competitive pathways showing the critical branch point at the Enolate intermediate. Success depends on minimizing the Enolate-SM interaction.

Part 2: Critical Side Reactions & Mitigation Strategies

Thorpe-Ziegler Self-Condensation (Dimerization)

The Issue: The nitrile enolate (nucleophile) attacks the cyano group of a neutral cyclohexanecarbonitrile molecule (electrophile), forming an imine/enamine dimer. This typically manifests as a high-molecular-weight impurity or a viscous oil. Root Cause: Coexistence of enolate and unreacted starting material. This happens if the base is added to the nitrile, or if the nitrile is added too quickly to the base. Corrective Protocol (Inverse Addition):

  • Technique: Always add the Nitrile to the Base (Inverse Addition).

  • Why: By adding the substrate slowly to an excess of strong base (LDA) at -78°C, every molecule of nitrile is instantly deprotonated upon entry. The concentration of neutral nitrile approaches zero, removing the electrophilic partner required for dimerization.

Hydrolysis (Amide Formation)

The Issue: Formation of 1-methylcyclohexanecarboxamide or cyclohexanecarboxamide. Root Cause: Moisture in the solvent (THF) or atmosphere during the enolate phase. Nitrile enolates are extremely basic (pKa ~30+) and will strip protons from water instantly. Corrective Protocol:

  • Technique: Use freshly distilled THF (Na/Benzophenone) or solvent from a dry column system. Ensure the reaction vessel is flame-dried and under positive Nitrogen/Argon pressure.

N-Alkylation (Ketenimine Formation)

The Issue: Alkylation occurs at the Nitrogen atom rather than the Carbon, forming a ketenimine (


).
Root Cause:  While rare with methyl iodide (a soft electrophile favoring C-alkylation), it can occur if the counter-ion is loose (e.g., using KHMDS without 18-crown-6).
Corrective Protocol: 
  • Technique: Use Lithium bases (LDA or LiHMDS). The tight Li-N bond shields the nitrogen and directs alkylation to the carbon (C-alkylation).

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of 1-Methylcyclohexane-1-carbonitrile via LDA-mediated alkylation.

Reagents:

  • Cyclohexanecarbonitrile (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Diisopropylamine (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation of LDA (Base Generation):

    • Charge a flame-dried flask with anhydrous THF and diisopropylamine under

      
      .
      
    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise. Stir for 30 minutes.

    • Checkpoint: This generates Lithium Diisopropylamide (LDA) in situ.

  • Enolization (The Critical Step):

    • CRITICAL: Add Cyclohexanecarbonitrile (diluted in THF) dropwise to the LDA solution over 20-30 minutes.

    • Control: Maintain internal temperature below -70°C.[1]

    • Mechanism:[2][3][4][5][6][7][8] This "Inverse Addition" ensures the base is always in excess, preventing Thorpe-Ziegler dimerization.

    • Stir for 1 hour at -78°C to ensure quantitative deprotonation.

  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise to the enolate solution.

    • Note: MeI is carcinogenic and volatile; handle with care.

    • Allow the reaction to warm slowly to room temperature over 3-4 hours. The color typically changes from yellow/orange (enolate) to pale yellow/white (precipitate of LiI).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[9]
      
    • Extract with

      
       or EtOAc. Wash with brine.[9]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Distillation (bp ~180°C) or Flash Chromatography (Hexanes/EtOAc).

Part 4: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet reagents.Titrate n-BuLi before use. Ensure THF is <50 ppm water. Increase deprotonation time.
Heavy/Viscous Byproduct Thorpe-Ziegler Dimerization.Stop adding Base to Nitrile. Switch to adding Nitrile to Base (Inverse Addition). Slow down addition rate.
Starting Material Recovered Enolization failed or warming too fast.Ensure reaction stays at -78°C for full 1h before adding MeI. Check n-BuLi quality.
Amide Peak in IR/NMR Hydrolysis of nitrile.Check inert gas lines for leaks. Ensure quench is performed after alkylation is complete.
Exotherm upon MeI addition Fast reaction rate.Add MeI slowly. A mild exotherm is normal; control it to prevent "runaway" side reactions.

Q: Can I use NaH instead of LDA? A: Not recommended. NaH is heterogeneous in THF and deprotonation is slow. This creates a condition where formed enolate coexists with unreacted nitrile for a long time, maximizing Thorpe-Ziegler dimerization. LDA is homogeneous and fast, making it superior for this transformation.

Q: Why not use 1-Methylcyclohexyl chloride and Cyanide? A: This route fails due to the Tertiary Center . Nucleophilic substitution (


) is sterically impossible. 

conditions favor elimination (

) to 1-methylcyclohexene over substitution. The alkylation route described above is the only high-yield method.

References

  • Alkylation of Nitriles: Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. Link

  • Thorpe-Ziegler Reaction: Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[3][4][5] Organic Reactions, 15, 1-203.[3][4] Link

  • General Protocol (Analogous): "Alkylation of Esters and Nitriles." Organic Syntheses, Coll.[2][4][10] Vol. 9, p. 559 (1998). Link

  • Base Selection: Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley.

Sources

resolving incomplete conversion of 1-Methylcyclohexane-1-carbonitrile in reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Resolving Incomplete Conversion of 1-Methylcyclohexane-1-carbonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Why is your reaction stalling?

You are attempting to reduce 1-methylcyclohexane-1-carbonitrile to (1-methylcyclohexyl)methanamine . If you are observing incomplete conversion (starting material remaining) or a stalled intermediate (imine), the root cause is almost certainly steric hindrance at the quaternary carbon


 to the nitrile.

The methyl group and the cyclohexane ring create a "steric wall" that impedes the nucleophilic attack of the hydride delivery agent. Standard room-temperature protocols for linear nitriles will fail here.

Troubleshooting Logic Flow

Use the following decision matrix to identify your failure point before proceeding to the protocols.

TroubleshootingFlow Start Incomplete Conversion Observed CheckReagent Which Reagent? Start->CheckReagent LAH Lithium Aluminum Hydride (LAH) CheckReagent->LAH Borane Borane (BH3-THF or DMS) CheckReagent->Borane H2 Catalytic Hydrogenation CheckReagent->H2 TempCheck Was reaction refluxed? LAH->TempCheck QuenchCheck Acidic workup used? Borane->QuenchCheck PressureCheck Pressure > 500 psi? H2->PressureCheck No (RT) No (RT) TempCheck->No (RT) Cause: Kinetic Barrier Yes Yes TempCheck->Yes Cause: Aggregation/Solubility QuenchCheck->Yes Cause: Moisture/Old Reagent No (Basic only) No (Basic only) QuenchCheck->No (Basic only) Cause: B-N Complex Stable No No PressureCheck->No Cause: Low Catalyst Turnover Action: Switch to Protocol A (Reflux) Action: Switch to Protocol A (Reflux) No (RT)->Action: Switch to Protocol A (Reflux) Action: Switch to Protocol B (Borane) Action: Switch to Protocol B (Borane) Yes->Action: Switch to Protocol B (Borane) Action: Use fresh BH3-DMS Action: Use fresh BH3-DMS Yes->Action: Use fresh BH3-DMS Action: Acidic MeOH quench required Action: Acidic MeOH quench required No (Basic only)->Action: Acidic MeOH quench required Action: Increase T/P or switch to hydride Action: Increase T/P or switch to hydride No->Action: Increase T/P or switch to hydride

Figure 1: Diagnostic logic for identifying the root cause of hindered nitrile reduction failure.

Reagent-Specific Protocols

Protocol A: The "Brute Force" Method (LAH Reflux)

Best for: Small-scale batches where rapid conversion is needed and Borane is unavailable. The Fix: Room temperature is insufficient for quaternary nitriles. You must drive the formation of the tetra-coordinate aluminate intermediate via thermal energy.

Mechanism of Failure: At room temp, the reaction often stops at the imine salt (


). This salt precipitates or aggregates, preventing the second hydride transfer required to form the amine.
Optimized Procedure:
  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and N2 inlet.

  • Reagent Prep: Charge LAH (2.0 - 2.5 equiv) as a solution in dry THF. Note: Diethyl ether often does not burn hot enough (bp 35°C) to overcome the steric barrier. THF (bp 66°C) is required.

  • Addition: Add 1-methylcyclohexane-1-carbonitrile (1.0 equiv) dropwise at 0°C to control the initial exotherm.

  • The Critical Step: Warm to room temperature, then heat to reflux for 12–18 hours.

  • Monitoring: Check TLC/GC. If imine persists (often visible as a smear), add 0.5 equiv fresh LAH and continue reflux.

  • Fieser Workup (Crucial for Recovery):

    • Cool to 0°C.[1]

    • Slowly add water (

      
       mL per 
      
      
      
      grams LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Warm to RT and stir 30 mins until a white, granular precipitate forms. Filter and rinse with ether.

Technical Insight: The granular precipitate prevents the formation of "lithium aluminum jelly," which traps the hindered amine product.

Protocol B: The "Gold Standard" (Borane-Dimethyl Sulfide)

Best for: High yield, difficult substrates, and avoiding lithium emulsions. Why it works: Borane is an electrophilic reducing agent. It coordinates to the nitrile nitrogen (


), activating the carbon for intramolecular hydride transfer. This mechanism is less sensitive to steric bulk than nucleophilic hydride attack (LAH).

Comparison of Reagents:

Feature Borane-THF Borane-DMS (BMS)
Concentration Low (1M) High (10M)
Stability Poor (Requires refrigeration) Excellent (Room Temp)

| Steric Reach | Good | Superior (Less solvation bulk) |[2][3][4]

Optimized Procedure:
  • Setup: Dry glassware, Argon atmosphere.

  • Reaction: Dissolve nitrile (1.0 equiv) in dry THF.

  • Addition: Add Borane-DMS (2.0 equiv) dropwise at RT.

  • Reflux: Heat to reflux for 16 hours. The DMS will distill off/evolve; ensure good ventilation (stench).

  • The "Hidden" Step (Workup):

    • Issue: Borane forms a stable complex with the resulting amine (

      
      ). This complex is often soluble in organic solvents and mimics the starting material or looks like an impurity.
      
    • Fix: Cool to 0°C. Carefully add Methanol (excess) until gas evolution stops.

    • Add HCl (conc.) or HCl/MeOH and reflux for 1 hour. This breaks the B-N bond.

    • Concentrate to remove methyl borate.

    • Basify with NaOH to pH > 12 and extract with DCM.

Warning: Failure to perform the acid reflux step is the #1 reason for "low yield" in borane reductions. The product is there; it's just stuck to the boron [1].

Protocol C: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>100g) or when metal hydrides are hazardous. The Fix: Hindered nitriles poison catalysts. You need high surface area and suppression of secondary amines.

Optimized Procedure:
  • Catalyst: Use Raney Nickel (W-2 or W-4 activity) . Do not let it dry out (pyrophoric).[5]

  • Solvent: Methanol saturated with Ammonia (NH3) .

    • Why Ammonia? The intermediate imine (

      
      ) can react with the product amine (
      
      
      
      ) to form a secondary amine dimer. Ammonia outcompetes the product amine, keeping the reaction on the primary amine pathway [2].
  • Conditions: 50–60°C, 500–1000 psi H2 .

    • Note: Balloon pressure (1 atm) is rarely sufficient for 1-methylcyclohexane-1-carbonitrile due to the steric block.

Visualizing the Steric Blockade

The following diagram illustrates why the reaction stalls at the imine stage using LAH, and how thermal energy overcomes the transition state barrier.

MechanismBlock Substrate 1-Methylcyclohexane- 1-carbonitrile LAH_Attack Hydride Attack (LAH) Substrate->LAH_Attack ImineSalt Imine Salt Intermediate (Stable Solid) LAH_Attack->ImineSalt StericWall Steric Blockade: Methyl + Ring prevent approach of AlH3 ImineSalt->StericWall Stalls at RT Heat Thermal Energy (Reflux) ImineSalt->Heat Required Input Product (1-Methylcyclohexyl) methanamine StericWall->Product Blocked Heat->Product Overcomes Barrier

Figure 2: Mechanistic pathway showing the steric blockade at the imine intermediate stage.

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC that isn't starting material or amine. What is it? A: It is likely the aldehyde . If your reduction stalled at the imine salt stage and you quenched with water, the imine hydrolyzes to the aldehyde (


) instead of reducing to the amine.[6]
  • Correction: You cannot "fix" the aldehyde easily in the same pot. Isolate it and perform a Reductive Amination with ammonium acetate/cyanoborohydride, or restart the reduction with stricter anhydrous/reflux conditions.

Q: Can I use Sodium Borohydride (NaBH4)? A: Generally, no . NaBH4 is not strong enough to reduce nitriles without additives.

  • Exception: You can use NaBH4 + CoCl2 (Cobalt Chloride) . This generates "boride-like" catalytic species in situ that can reduce nitriles, though it is often less cleaner than LAH for hindered substrates [3].

Q: My product smells like garlic/sulfur after the Borane-DMS method. A: This is residual Dimethyl Sulfide (DMS).

  • Fix: Wash your organic extract with aqueous Sodium Hypochlorite (Bleach) or oxone during workup. This oxidizes the smelly DMS to DMSO (odorless) and sulfones, which partition into the aqueous layer.

Q: The reaction turned into a solid gel. A: This is common with LAH in non-polar solvents.

  • Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar. Add more THF. The gel entraps reagents; breaking it up is essential for conversion.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective reductions. 29. A simple technique to achieve a quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Synthesis, 1982(08), 605-606.

  • Gould, F. E.; Johnson, G. S.; Ferris, A. F. (1960). "The Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 25(10), 1658–1660.

  • Satoh, T.; Suzuki, S. (1969). "Reduction of Organic Compounds with Sodium Borohydride–Transition Metal Salt Systems." Tetrahedron Letters, 10(52), 4555-4558.

  • Organic Chemistry Portal. "Reduction of Nitriles." (General Review of Methods).

Sources

troubleshooting low purity in commercial 1-Methylcyclohexane-1-carbonitrile samples

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 62718-34-7 | Formula: C₈H₁₃N | MW: 123.20 g/mol [1]

Executive Summary

This guide addresses purity challenges associated with commercial 1-Methylcyclohexane-1-carbonitrile samples.[1] Due to the steric bulk of the gem-disubstituted carbon (quaternary center), this compound presents unique purification and reactivity profiles compared to simple secondary nitriles.[1]

Commercial "97%" purity often masks specific, difficult-to-remove impurities that can sabotage downstream organometallic or hydrolytic reactions.[1] This guide provides diagnostic workflows and purification protocols to resolve these issues.

Part 1: Diagnostic Triage – Identifying the Impurity[1]

Before attempting purification, you must identify the specific contaminant. The three most common failure modes stem from synthesis artifacts and storage degradation.

Symptom 1: "I see a split peak or shoulder in GC/NMR."
  • Diagnosis: Unreacted Starting Material (Cyclohexanecarbonitrile ).[1]

  • Causality: The commercial synthesis typically involves alkylating cyclohexanecarbonitrile using a base (e.g., LDA) and methyl iodide.[1] Because the target carbon is becoming a quaternary center, steric hindrance often prevents 100% conversion [1]. The boiling points of the product (~72°C @ 12 mmHg) and the starting material (~75°C @ 12 mmHg) are extremely close, making industrial separation difficult.

  • Confirmation:

    • GC-MS: Look for a mass peak of 109 m/z (Starting Material) vs. 123 m/z (Product).

    • 1H NMR: The product has a singlet methyl group (~1.3 ppm).[1] The impurity has a methine proton (multiplet ~2.6 ppm) which the product lacks.

Symptom 2: "The liquid is cloudy or has white precipitate." [1]
  • Diagnosis: Hydrolysis Product (1-Methylcyclohexanecarboxamide ).[1]

  • Causality: While sterically hindered nitriles are resistant to hydrolysis, moisture ingress over months of storage can slowly convert the nitrile to the amide.[1] Unlike the liquid nitrile, the amide is a solid at room temperature, causing turbidity [2].

  • Confirmation:

    • IR Spectroscopy: Look for a strong Carbonyl (C=O) stretch at 1650–1690 cm⁻¹ .[1] The pure nitrile should only show a sharp signal at ~2230 cm⁻¹ .[1]

Symptom 3: "My Grignard reaction failed/stalled."
  • Diagnosis: Water or Acidic Impurities .[1]

  • Causality: If the sample was washed with acid to remove amines during manufacturing and not properly dried, residual protons will quench your organometallic reagents immediately.[1]

  • Confirmation: Karl Fischer titration > 0.1% water.[1]

Part 2: Impurity Profile & Data

Use this table to correlate your analytical data with likely contaminants.

Impurity TypeChemical NameBoiling Point (approx.)Key Diagnostic SignalRemoval Strategy
Starting Material Cyclohexanecarbonitrile184°C (atm) / ~75°C (12 torr)NMR: Methine proton (m, 2.6 ppm)Fractional Distillation (High Reflux)
Hydrolysis (Partial) 1-Methylcyclohexane-carboxamideSolid (MP: ~80°C)IR: C=O stretch ~1680 cm⁻¹Filtration + Drying Agent
Elimination 1-Methylcyclohexene110°C (atm)NMR: Olefinic proton (~5.3 ppm)Simple Distillation / Vacuum purge
Solvent THF / Toluene66°C / 110°CGC: Early eluting peaksRotary Evaporation
Part 3: Troubleshooting Workflows (Visualized)
Workflow A: Diagnostic Logic

This decision tree guides you from observation to solution.[1]

DiagnosticLogic Start Observation: Low Purity Analysis Run GC-MS & IR Start->Analysis Decision1 Peak at m/z 109? Analysis->Decision1 Decision2 IR Peak at 1680 cm⁻¹? Decision1->Decision2 No Result1 Impurity: Cyclohexanecarbonitrile (Starting Material) Decision1->Result1 Yes Decision3 Cloudy/Solid? Decision2->Decision3 No Result2 Impurity: Amide (Hydrolysis) Decision2->Result2 Yes Decision3->Result2 Yes Result3 Impurity: Polymer/Salts Decision3->Result3 No Action1 Action: Fractional Distillation (High Reflux Ratio) Result1->Action1 Action2 Action: Filter Solid -> Dry over MgSO4 -> Distill Result2->Action2 Result3->Action1

Figure 1: Diagnostic logic flow for identifying impurities based on GC-MS and IR signals.

Part 4: Remediation Protocols
Protocol 1: Fractional Distillation (The Gold Standard)

Because the boiling point difference between the product and the starting material is small (<3°C at reduced pressure), simple distillation will fail.[1] You must use a fractionating column.

Equipment:

  • Vigreux column (minimum 20cm) or packed column (glass beads).[1]

  • Vacuum pump capable of steady 10–15 mmHg.[1]

  • Manometer.[1]

Step-by-Step:

  • Setup: Assemble the distillation apparatus with the fractionating column. Ensure all joints are greased and clipped.

  • Pressure: Lower pressure to 12 mmHg .

  • Heating: Slowly heat the bath to ~90–100°C.

  • Reflux: Allow the column to equilibrate at total reflux for 15 minutes.

  • Collection:

    • F1 (Foreshot): Collect the first 10% of distillate. This contains water, solvents, and elimination products (alkenes).

    • F2 (Transition): Collect the next 10–15%. This is the "mixed fraction" containing the unreacted cyclohexanecarbonitrile.

    • F3 (Main): Collect the steady fraction boiling at ~72–74°C (at 12 mmHg) .

  • Validation: Run GC on F3. If starting material persists, repeat distillation of F3.

Protocol 2: Chemical Wash (For Amide Removal)

If your sample is cloudy (amide contamination), distillation alone might cause the solid to sublime and clog the condenser.[1]

Step-by-Step:

  • Dilution: Dilute the sample 1:1 with Hexane or Diethyl Ether.

  • Filtration: Pass the solution through a sintered glass funnel or a pad of Celite to remove the insoluble amide solids.[1]

  • Drying: Stir the filtrate with anhydrous Magnesium Sulfate (MgSO₄) for 20 minutes.

  • Concentration: Filter off the drying agent and remove the solvent via Rotary Evaporation.[1]

  • Finish: Proceed to Protocol 1 (Distillation) for final polishing.

Part 5: Frequently Asked Questions (FAQs)

Q: Why can't I just wash the starting material out with acid or base? A: You cannot.[1] Both the product (1-methyl...) and the impurity (cyclohexanecarbonitrile) are neutral organic nitriles.[1] They do not protonate easily like amines, nor deprotonate like acids. They behave almost identically in extraction, which is why fractional distillation is the only reliable separation method [3].[1]

Q: Is the "1-Methylcyclohexene" impurity dangerous to my reaction? A: It depends. If you are performing radical chemistry or using transition metal catalysts (Pd, Pt), the alkene can act as a ligand poison or a radical scavenger. For standard nucleophilic additions (Grignard/Lithium), it is generally inert but dilutes your stoichiometry.

Q: My product has a yellow tint. Is it degraded? A: Likely not. Nitriles often pick up trace color from ketenimine intermediates formed during synthesis or minor oxidation of trace impurities. If the GC purity is >98% and the IR shows a sharp nitrile peak, the color is cosmetic and can often be removed by passing the neat liquid through a small plug of activated neutral alumina.

Part 6: Chemical Context & Stability
Steric Protection & Reactivity

The defining feature of this molecule is the quaternary carbon.[1] The methyl group shields the nitrile carbon, making nucleophilic attack significantly slower than in unhindered nitriles.

StericEffect Nucleophile Nucleophile (Nu-) Target Nitrile Carbon (C≡N) Nucleophile->Target Attempted Attack Outcome Reaction Rate: SLOW Target->Outcome Barrier Methyl Group (Steric Shield) Barrier->Nucleophile Repulsion

Figure 2: Steric hindrance mechanism.[1] The methyl group creates a kinetic barrier, requiring higher temperatures or stronger reagents for downstream derivatization.

Storage Recommendation:

  • Keep Dry: Store under Nitrogen or Argon.[1]

  • Avoid Acid: Traces of acid catalyze hydrolysis.[1]

  • Shelf Life: >2 years if kept moisture-free.[1]

References
  • PubChem. (2025).[1][2][3] 1-Methylcyclohexane-1-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for nitrile purification and fractional distillation logic).

Sources

Validation & Comparative

Publish Comparison Guide: GC-MS Fragmentation of 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 1-Methylcyclohexane-1-carbonitrile (MCCN) . It contrasts MCCN with its non-methylated parent, Cyclohexanecarbonitrile (CCN) , and its hydrocarbon backbone, 1-Methylcyclohexane .

Key Findings:

  • Structural Distinctiveness: The quaternary C1 carbon in MCCN suppresses standard

    
    -hydrogen abstraction pathways seen in CCN, leading to a unique fragmentation fingerprint.
    
  • Diagnostic Ions: MCCN is characterized by a weak molecular ion (

    
     123) and diagnostic fragments at 
    
    
    
    108 (
    
    
    ),
    
    
    96 (
    
    
    ), and a base peak typically in the
    
    
    81-82 range (cyclohexenyl/methylcyclohexene species).
  • Analytical Advantage: MCCN offers superior retention time stability compared to CCN due to increased steric bulk, making it a robust candidate for internal standard applications in complex nitrile analysis.

Structural Context & Experimental Protocol

Structural Analysis

MCCN (CAS: 1123-56-4 / 62718-34-7) features a cyclohexane ring geminally substituted with a methyl group and a cyano (nitrile) group.

  • Formula:

    
    
    
  • MW: 123.19 g/mol [1]

  • Key Feature: The quaternary center prevents aromatization without skeletal rearrangement and blocks immediate elimination reactions that require an

    
    -proton.
    
Standardized GC-MS Protocol

To ensure reproducible fragmentation, the following method is recommended. This protocol minimizes thermal degradation prior to ionization.

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without nitrile hydrolysis.
Column DB-5ms (30m x 0.25mm x 0.25µm)Low-bleed phase essential for detecting low-intensity

ions.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal van Deemter efficiency.
Ionization EI (70 eV)Standard energy for library matching (NIST/Wiley).
Source Temp 230°CPrevents condensation of high-boiling matrix components.
Scan Range

35–350
Captures low mass alkene fragments and molecular ion.

Fragmentation Mechanism Analysis

The fragmentation of MCCN under Electron Ionization (70 eV) is driven by the relief of steric strain at the quaternary center and the stability of the resulting carbocations.

Primary Fragmentation Pathways

Unlike simple aliphatic nitriles, MCCN does not undergo a simple McLafferty rearrangement because it lacks a


-hydrogen accessible to the nitrile nitrogen in a flexible chain (the ring constrains geometry).
  • Molecular Ion (

    
     123):  The lone pair on the Nitrogen is the likely site of initial ionization. However, the signal is typically weak due to rapid fragmentation.
    
  • Loss of Methyl (

    
     108): 
    
    • Cleavage of the

      
       bond.
      
    • Mechanistic Note: While tertiary carbocations are stable, the presence of the electron-withdrawing Cyano group (

      
      -position) destabilizes the cation. Thus, this peak is present but often not the base peak.
      
  • Loss of HCN (

    
     96): 
    
    • A characteristic rearrangement elimination involving a ring hydrogen. This generates a stable 1-methylcyclohexene radical cation (

      
       96).
      
  • Ring Opening & Ethylene Loss (Retro-Diels-Alder-like):

    • The ring opens, followed by the loss of neutral ethylene (

      
      , 28 Da) or propene fragments.
      
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for MCCN.

MCCN_Fragmentation M_Ion Molecular Ion (M+) m/z 123 (Unstable) Frag_108 [M-15]+ m/z 108 (Destabilized by CN) M_Ion->Frag_108 -15 Da Frag_96 [M-27]+ m/z 96 (Methylcyclohexene radical) M_Ion->Frag_96 -27 Da Frag_81 Base Peak Region m/z 81-82 (Cyclohexenyl Cation) M_Ion->Frag_81 Complex Rearrangement Path_A Loss of Methyl (•CH3) Path_B Loss of HCN Frag_96->Frag_81 -CH3• Path_C Ring Opening & H-Transfer

Caption: Figure 1. Competitive fragmentation pathways of 1-Methylcyclohexane-1-carbonitrile under 70 eV EI conditions.

Comparative Performance Analysis

This section objectively compares MCCN against its primary alternatives in analytical workflows.

Comparison Table: Spectral Fingerprints
Feature1-Methylcyclohexane-1-carbonitrile (MCCN) Cyclohexanecarbonitrile (CCN) 1-Methylcyclohexane
Molecular Weight 12310998
Base Peak

81
(Typical)

67
(Cyclohexenyl)

83
(

)
Molecular Ion (

)
Weak (

relative abundance)
Weak/ModerateModerate
Key Loss

(HCN)

96

(HCN)

82

(Methyl)

83
Mechanism Quaternary center blocks

-H abstraction.[2]

-H abstraction facilitates elimination.
Branch point directs cleavage.[3]
Analytical "Performance" (Resolution & Identification)

1. Identification Reliability (MCCN vs. CCN):

  • MCCN is superior for complex mixtures containing biological extracts. The "mass shift" of +14 Da (Methyl group) moves the diagnostic cluster away from the common

    
     67/69 hydrocarbon background noise often seen in CCN analysis.
    
  • Data Support: In a standard non-polar column (DB-5), MCCN elutes significantly later than CCN due to increased Van der Waals interactions, providing better peak capacity.

2. Isomer Discrimination:

  • MCCN must be distinguished from ring-methylated isomers (e.g., 2-methylcyclohexane-1-carbonitrile).

  • Differentiation: The gem-dimethyl effect in MCCN (both substituents on C1) typically results in a lower intensity

    
     compared to the 2-methyl isomer, where the tertiary hydrogen allows for softer ionization pathways.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanecarbonitrile. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Referenced for general cyclic nitrile fragmentation rules).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

High-Precision NMR Differentiation: 1-Methylcyclohexane-1-carbonitrile vs. Cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry, particularly during the


-alkylation of nitriles, differentiating the starting material (Cyclohexanecarbonitrile , Compound B) from the quaternary product (1-Methylcyclohexane-1-carbonitrile , Compound A) is a critical quality control step.

While Mass Spectrometry (MS) provides molecular weight confirmation, Nuclear Magnetic Resonance (NMR) offers the only unequivocal method to determine conversion efficiency and purity without derivatization.

The Verdict:

  • Primary Differentiator (

    
    H NMR):  The disappearance of the methine quintet/multiplet at 
    
    
    
    2.60–2.70 ppm
    and the appearance of a sharp methyl singlet at
    
    
    1.30–1.40 ppm
    .
  • Secondary Confirmation (

    
    C DEPT-135):  The conversion of the methine carbon (positive phase) to a quaternary carbon (silent/invisible).
    

Structural Analysis & Logic

The fundamental chemical difference lies at the C1 position of the cyclohexane ring. Compound B possesses a tertiary center with an acidic


-proton, whereas Compound A possesses a quaternary center with a methyl group.
Structural Comparison
FeatureCyclohexanecarbonitrile (B)1-Methylcyclohexane-1-carbonitrile (A)
C1 Hybridization

(Tertiary)

(Quaternary)

-Substituents
-H, -CN-CH

, -CN
Symmetry

(Chair conformation)

(Chair conformation)
Key NMR Active Nuclei

-Methine Proton (

H)
Methyl Protons (

H)
Decision Logic Diagram

The following decision tree illustrates the logical flow for spectral assignment.

NMR_Logic Start Analyze 1H NMR Spectrum (CDCl3) Check_26 Check region 2.6 - 2.7 ppm Start->Check_26 Signal_Present Multiplet (tt/m) Present Check_26->Signal_Present Signal_Absent Signal Absent Check_26->Signal_Absent Check_13 Check region 1.3 - 1.4 ppm Signal_Present->Check_13 Me_Present Sharp Singlet Present Signal_Present->Me_Present Both Signals Me_Absent Signal Absent Signal_Present->Me_Absent Pure SM Signal_Absent->Check_13 Signal_Absent->Me_Present Pure Prod Check_13->Me_Present Check_13->Me_Absent Result_Prod Product (1-Methyl...) Me_Present->Result_Prod Result_Mix Incomplete Conversion (Mixture) Me_Present->Result_Mix Result_SM Starting Material (Cyclohexanecarbonitrile) Me_Absent->Result_SM

Figure 1: Logical decision tree for differentiating the two compounds based on


H NMR spectral features.

H NMR: The "Smoking Gun"

The proton NMR provides the fastest and most sensitive method for differentiation. The transformation replaces the


-proton with a methyl group.
Experimental Protocol
  • Solvent: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm or reference residual CHCl

    
     at 7.26 ppm.
    
  • Acquisition: Standard 16 scans, 30° pulse angle, D1 = 1.0 sec.

Comparative Data Table
Signal TypeCyclohexanecarbonitrile (Start)1-Methylcyclohexane-1-carbonitrile (Product)
Diagnostic Signal

-Methine (H1)
Methyl Group (-CH

)
Chemical Shift

2.60 – 2.70 ppm

1.30 – 1.40 ppm
Multiplicity Multiplet (

or

)
Singlet (

)
Integration 1H3H
Ring Protons Complex envelope (

1.2–1.9 ppm)
Complex envelope (

1.1–2.1 ppm)

Expert Insight: The


-proton in cyclohexanecarbonitrile is deshielded by the anisotropic effect of the nitrile group, pushing it downfield to ~2.6 ppm. Upon methylation, this proton is lost. The new methyl group appears as a sharp singlet because it has no vicinal protons to couple with (the C1 is quaternary).

C NMR & DEPT: The Confirmation

While


H NMR is sufficient for routine checks, 

C NMR with DEPT-135 (Distortionless Enhancement by Polarization Transfer) provides structural certainty, particularly regarding the quaternary center.
Experimental Protocol
  • Concentration: Increase sample mass to ~30–50 mg for adequate signal-to-noise ratio.

  • Experiments: Run standard broadband decoupled

    
    C and DEPT-135.
    
Spectral Analysis[1][2][3][4][5][6][7]
Carbon TypeCyclohexanecarbonitrile1-Methylcyclohexane-1-carbonitrileDEPT-135 Behavior
Nitrile (-CN)

~122.0 ppm

~124.5 ppm
Silent (Quaternary)
C1 (

-Carbon)

~28.0 ppm

~35–37 ppm
Inverted (CH)

Silent (C

)
Methyl (-CH

)
Absent

~26–28 ppm
Positive (CH

)
Mechanistic Workflow

The following diagram details the experimental workflow to validate the synthesis.

Workflow Sample Crude Reaction Mixture Prep Dissolve in CDCl3 (Filter solids) Sample->Prep H1_NMR Acquire 1H NMR (16 scans) Prep->H1_NMR Analysis Analyze Region 2.6 ppm vs 1.3 ppm H1_NMR->Analysis C13_Check Optional: Acquire DEPT-135 Analysis->C13_Check Ambiguous? Conclusion Calculate Conversion Integration Ratio Analysis->Conclusion Clear Signals C13_Check->Conclusion

Figure 2: Step-by-step experimental workflow for spectral validation.

Troubleshooting & Artifacts

When analyzing crude reaction mixtures (e.g., from LDA/MeI alkylation), be aware of these common interfering signals:

  • Diisopropylamine (from LDA): If the workup was acidic, amine salts may remain. Look for septets at

    
     ~3.0 ppm and doublets at 
    
    
    
    ~1.1 ppm.
  • Residual THF: Often used as the reaction solvent. Multiplets at

    
     3.76 and 1.85 ppm.
    
  • Water: In CDCl

    
    , water appears broad around 
    
    
    
    1.56 ppm, which can overlap with the ring protons of the cyclohexane, but usually not the diagnostic methyl singlet (1.35 ppm) or the
    
    
    -methine (2.6 ppm).

References

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). Cyclohexanecarbonitrile (

    
    H NMR, 
    
    
    
    C NMR).[1] [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]

  • PubChem. 1-Methylcyclohexanecarbonitrile (Compound Summary). National Library of Medicine. [Link]

  • Fleming, F. F., et al. (2008).

    
    C NMR CN Chemical Shifts. The Journal of Organic Chemistry. (Discusses nitrile shifts in substituted cyclohexanes). [Link]
    

Sources

A Comparative Guide to the Reactivity of 1-Methylcyclohexane-1-carbonitrile versus Linear Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the nitrile functional group serves as a versatile precursor to a variety of valuable moieties, including carboxylic acids, amides, and amines. The reactivity of the nitrile, however, is not uniform and is significantly influenced by its molecular architecture. This guide provides an in-depth comparison of the reactivity of a sterically hindered tertiary nitrile, 1-methylcyclohexane-1-carbonitrile, with that of its linear counterparts, such as acetonitrile and propionitrile. By examining the structural nuances and their impact on common chemical transformations, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Structural and Electronic Considerations: The Impact of Steric Hindrance

The fundamental difference in reactivity between 1-methylcyclohexane-1-carbonitrile and linear nitriles stems from the steric environment surrounding the cyano group.

  • 1-Methylcyclohexane-1-carbonitrile : This molecule features a tertiary carbon atom attached to the nitrile group. The cyclohexane ring, with its axial and equatorial positions, and the additional methyl group create a sterically congested environment around the electrophilic carbon of the nitrile. This bulkiness can significantly hinder the approach of nucleophiles.

  • Linear Nitriles (e.g., Acetonitrile, Propionitrile) : In contrast, the nitrile group in these molecules is attached to a primary or secondary carbon atom. This linear arrangement presents a much more accessible electrophilic center for incoming reagents.

From an electronic standpoint, the alkyl groups in both types of nitriles are electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the nitrile carbon compared to hydrogen cyanide. However, the primary determinant of their differential reactivity lies in sterics.

Comparative Reactivity in Key Transformations

We will now explore the comparative reactivity of these nitriles in two fundamental transformations: hydrolysis and reduction.

Hydrolysis: Conversion to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a cornerstone reaction in organic synthesis, typically proceeding under acidic or basic conditions.[1] The reaction involves the initial formation of an amide intermediate, which is then further hydrolyzed.[2][3]

General Reaction: R-C≡N + 2 H₂O → R-COOH + NH₃

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the nitrile carbon and facilitating the attack of a weak nucleophile like water.[2]

Observations and Insights:

Linear nitriles undergo acid-catalyzed hydrolysis with relative ease upon heating with aqueous acid.[4] The unhindered nature of the nitrile carbon allows for ready access by water molecules.

In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon.[7]

Observations and Insights:

Similar to the acid-catalyzed counterpart, the base-catalyzed hydrolysis of linear nitriles is a standard and efficient process.

For 1-methylcyclohexane-1-carbonitrile, the steric hindrance around the nitrile carbon again plays a crucial role in diminishing the reaction rate. The bulky cyclohexyl and methyl groups act as a shield, making the approach of the hydroxide ion more difficult. Consequently, more vigorous conditions are necessary to drive the reaction to completion compared to linear nitriles.[7]

Table 1: Qualitative Comparison of Hydrolysis Reactivity

Nitrile TypeSteric HindranceRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
Linear Nitriles LowFasterFaster
1-Methylcyclohexane-1-carbonitrile HighSlowerSlower
Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a valuable synthetic transformation, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8] The reaction involves the addition of two hydride equivalents to the nitrile carbon.[2]

General Reaction: R-C≡N + [H] → R-CH₂-NH₂

Observations and Insights:

Linear nitriles are readily reduced by LiAlH₄ to afford the corresponding primary amines in good yields.[9] The accessibility of the nitrile group allows for efficient hydride delivery.

For 1-methylcyclohexane-1-carbonitrile, the steric congestion around the nitrile function is anticipated to influence the rate of reduction. The bulky 1-methylcyclohexyl group can hinder the approach of the hydride nucleophile from the aluminum hydride complex.[10] This may necessitate longer reaction times or higher temperatures to achieve complete conversion to (1-methylcyclohexyl)methanamine. While direct comparative kinetic studies are scarce, the principles of steric hindrance affecting hydride reductions are well-documented.[10]

Table 2: Qualitative Comparison of Reduction Reactivity with LiAlH₄

Nitrile TypeSteric HindranceRelative Rate of Reduction
Linear Nitriles LowFaster
1-Methylcyclohexane-1-carbonitrile HighSlower

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for the hydrolysis and reduction of the compared nitriles.

Protocol for Acid-Catalyzed Hydrolysis of 1-Methylcyclohexane-1-carbonitrile to 1-Methylcyclohexanecarboxylic Acid

This protocol is adapted from a known synthesis of 1-methylcyclohexanecarboxylic acid.[5]

Materials:

  • 1-Methylcyclohexane-1-carbonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylcyclohexane-1-carbonitrile (1 eq.) and a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylcyclohexanecarboxylic acid.

  • The product can be further purified by distillation or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine nitrile, H₂SO₄, and H₂O in a round-bottom flask B Heat to reflux with vigorous stirring A->B C Monitor reaction progress by TLC or GC B->C D Cool to room temperature C->D E Extract with diethyl ether D->E F Wash organic layer with water and brine E->F G Dry over anhydrous MgSO₄ F->G H Filter and concentrate G->H I Purify by distillation or recrystallization H->I

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Protocol for Reduction of 1-Methylcyclohexane-1-carbonitrile to (1-Methylcyclohexyl)methanamine with LiAlH₄

Materials:

  • 1-Methylcyclohexane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-methylcyclohexane-1-carbonitrile (1 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (1-methylcyclohexyl)methanamine.

  • The product can be further purified by distillation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend LiAlH₄ in anhydrous ether under N₂ B Cool to 0 °C A->B C Add nitrile solution dropwise B->C D Warm to RT and reflux C->D E Monitor reaction progress D->E F Cool to 0 °C E->F G Quench with H₂O and NaOH(aq) F->G H Filter the precipitate G->H I Dry and concentrate the filtrate H->I J Purify by distillation I->J

Caption: Workflow for LiAlH₄ Reduction.

Mechanistic Insights

The observed differences in reactivity can be rationalized by examining the transition states of the rate-determining steps in these reactions.

Hydrolysis Mechanism

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis A R-C≡N B [R-C≡N-H]⁺ A->B + H⁺ C Amide Intermediate B->C + H₂O, - H⁺ D Carboxylic Acid C->D + H₂O, H⁺ E R-C≡N F Imidate Anion E->F + OH⁻ G Amide Intermediate F->G + H₂O H Carboxylic Acid G->H + OH⁻, H₂O

Caption: Simplified Hydrolysis Mechanisms.

In both acid- and base-catalyzed hydrolysis, the initial nucleophilic attack on the nitrile carbon is the crucial step. For 1-methylcyclohexane-1-carbonitrile, the bulky 1-methylcyclohexyl group creates a high-energy transition state for this step due to steric repulsion with the incoming nucleophile (water or hydroxide). This increased activation energy leads to a slower reaction rate compared to linear nitriles where the transition state is less sterically crowded.

Reduction Mechanism with LiAlH₄

G cluster_0 LiAlH₄ Reduction A R-C≡N B Imine Anion Intermediate A->B + 'H⁻' from LiAlH₄ C Dianion Intermediate B->C + 'H⁻' from LiAlH₄ D Primary Amine C->D + 2H₂O

Caption: Simplified LiAlH₄ Reduction Mechanism.

The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion. Similar to hydrolysis, the steric hindrance in 1-methylcyclohexane-1-carbonitrile will raise the energy of the transition states for both hydride addition steps, thereby slowing down the overall reduction process.

Conclusion

The reactivity of nitriles is profoundly influenced by their substitution pattern. The sterically encumbered nature of 1-methylcyclohexane-1-carbonitrile, a tertiary nitrile, renders it significantly less reactive in common transformations like hydrolysis and reduction compared to its linear, less hindered counterparts. This diminished reactivity necessitates the use of more forcing reaction conditions to achieve desired conversions. For researchers and synthetic chemists, a thorough understanding of these steric effects is paramount for the successful design and execution of synthetic routes involving hindered nitriles. This guide provides a foundational understanding and practical protocols to navigate the challenges and opportunities presented by these valuable synthetic intermediates.

References

  • Organic Syntheses, Coll. Vol. 4, p.635 (1963); Vol. 35, p.73 (1955). Link

  • Kinetics of the aminolysis and hydrolysis of alkyl nitrites: Evidence for an orbital controlled mechanism. Academia.edu. Link

  • Reaction of 1 with acetonitrile and pivalonitrile. ResearchGate. Link

  • Synthesis and Application of N-Methylcyclohexylamine. ChemicalBook. Link

  • Synthesis of 1-methyl-1-cyclohexylmethanol. PrepChem.com. Link

  • 1-Methylcyclohexanecarboxylic acid. CymitQuimica. Link

  • An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid. Benchchem. Link

  • N-Methylcyclohexylamine synthesis. ChemicalBook. Link

  • 1-methylcyclohexane carboxylic acid synthesis. YouTube. Link

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link

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  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Link

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. Link

  • Unhindered and hindered. Reddit. Link

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  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Link

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  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Royal Society of Chemistry. Link

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  • hydrolysis of nitriles. Chemguide. Link

  • Reduction of Imines and Nitriles with LiAlH4. YouTube. Link

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Link

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Royal Society of Chemistry. Link

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Link

  • Hydrolysis of Nitriles. YouTube. Link

  • Pivalonitrile. Wikipedia. Link

  • 7.8 Reactions of Nitriles. KPU Pressbooks. Link

  • 1-Methylcyclohexylamine. CymitQuimica. Link

  • Nitrile to Amine. Organic Chemistry Portal. Link

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Comparative Analysis of Hydrolysis Rates: Sterically Hindered vs. Unhindered Cyclohexyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and synthetic chemistry, the conversion of a nitrile to a carboxylic acid or an amide is a fundamental transformation. However, the reactivity of the nitrile group is profoundly influenced by its steric environment. This guide provides an in-depth comparison of the hydrolysis rates of sterically hindered versus unhindered cyclohexyl nitriles, offering mechanistic insights, supporting experimental protocols, and practical data interpretation. Understanding these differences is critical for predicting reaction outcomes, optimizing conditions, and overcoming synthetic challenges posed by sterically congested molecules.

Mechanistic Principles: The Impact of Steric Hindrance on Nitrile Hydrolysis

Nitrile hydrolysis can proceed under either acidic or basic conditions, both of which ultimately involve the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.[1][2] The reaction typically occurs in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid.[1][3]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][5] The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to the carboxylic acid.[6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon.[7] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the amide.[6] Like the acidic pathway, the amide can then undergo further hydrolysis to the carboxylate salt.

The Role of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[8][9] In the context of cyclohexyl nitrile hydrolysis, bulky groups (e.g., methyl or larger alkyl groups) positioned near the nitrile functionality can dramatically decrease the reaction rate.[10][11] This effect arises because these bulky groups physically obstruct the trajectory of the incoming nucleophile (water or hydroxide), making it more difficult to approach and attack the electrophilic nitrile carbon.[12]

This obstruction raises the activation energy of the rate-determining nucleophilic addition step, leading to a slower reaction.[8] The effect is particularly pronounced in the transition state, where the attacking nucleophile, the nitrile carbon, and the neighboring bulky groups are forced into close proximity, creating steric strain.[11]

The quantitative impact of steric effects on reaction rates can be described by the Taft equation , a linear free-energy relationship that separates polar (σ*) and steric (Eₛ) effects of substituents.[13][14] The equation highlights that for a reaction sensitive to steric bulk, a more negative Eₛ value (indicating a bulkier substituent) will lead to a decreased reaction rate, provided the reaction's sensitivity factor (δ) is positive.[15][16]

cluster_0 Unhindered System cluster_1 Hindered System Unhindered Nitrile Cyclohexyl Nitrile TransitionState_U Lower Energy Transition State Unhindered Nitrile->TransitionState_U Nucleophile_U Nucleophile (H₂O / OH⁻) Nucleophile_U->TransitionState_U Easy Approach Product_U Faster Hydrolysis TransitionState_U->Product_U Hindered Nitrile 2,6-Dimethylcyclohexyl Nitrile TransitionState_H Higher Energy Transition State (Steric Strain) Hindered Nitrile->TransitionState_H Nucleophile_H Nucleophile (H₂O / OH⁻) Nucleophile_H->TransitionState_H Obstructed Approach Product_H Slower Hydrolysis TransitionState_H->Product_H

Caption: Steric hindrance raises the transition state energy, slowing the reaction.

Experimental Design for Comparative Kinetic Analysis

To empirically validate the effects of steric hindrance, a robust kinetic study is essential. This section outlines a comprehensive protocol for comparing the hydrolysis rates of an unhindered model, Cyclohexanecarbonitrile , with a sterically hindered analogue, 2,6-Dimethylcyclohexanecarbonitrile .

Rationale for Experimental Choices:

  • Reaction Conditions: Base-catalyzed hydrolysis using sodium hydroxide is chosen for this protocol due to its typically faster rates at moderate temperatures compared to acid-catalyzed hydrolysis, which often requires more forcing conditions.[7]

  • Solvent System: A mixture of ethanol and water is used. Ethanol ensures the solubility of the organic nitrile substrates, while water is the reagent for hydrolysis.[17][18]

  • Temperature Control: The reaction is conducted at a constant, elevated temperature (e.g., 70°C) under reflux to ensure a measurable reaction rate within a practical timeframe. Temperature control is paramount in kinetic studies as rate constants are highly temperature-dependent.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is selected for monitoring the reaction. It allows for precise and simultaneous quantification of the starting nitrile and the resulting amide/carboxylic acid products over time, providing the high-quality data needed for kinetic analysis.

G Experimental Workflow for Kinetic Analysis prep 1. Reagent Preparation - Prepare NaOH solution - Prepare internal standard solution setup 2. Reaction Setup - Add nitrile & solvent to flask - Equilibrate to 70°C prep->setup init 3. Initiation & Sampling - Add NaOH to start reaction (t=0) - Withdraw aliquots at timed intervals setup->init quench 4. Sample Quenching - Immediately neutralize aliquot with dilute HCl to stop reaction init->quench analyze 5. HPLC Analysis - Analyze quenched samples - Quantify nitrile concentration vs. time quench->analyze calc 6. Data Processing - Plot ln[Nitrile] vs. Time - Calculate pseudo-first-order rate constant (k) analyze->calc

Caption: Workflow for determining nitrile hydrolysis kinetics.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reagent Preparation:

    • Prepare a 2.0 M aqueous solution of sodium hydroxide (NaOH).

    • Prepare a stock solution of an internal standard (e.g., benzophenone) in ethanol for HPLC quantification.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile substrate (10 mmol) and 40 mL of 95% ethanol.

    • Add a known amount of the internal standard stock solution.

    • Place the flask in a preheated oil bath set to 70°C and allow the mixture to stir for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 10 mL of the 2.0 M NaOH solution (20 mmol, 2 equivalents) to the flask. Start a timer immediately (t=0).

    • At specified time points (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot of the reaction mixture using a syringe.

  • Sample Quenching:

    • Immediately transfer each aliquot into a labeled vial containing 1.0 mL of 1.0 M hydrochloric acid (HCl). This neutralizes the NaOH catalyst and effectively stops the hydrolysis reaction.

  • HPLC Analysis:

    • Dilute the quenched samples with the HPLC mobile phase as necessary.

    • Analyze each sample by reverse-phase HPLC with UV detection.

    • Generate a calibration curve to determine the concentration of the starting nitrile relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the nitrile concentration (ln[Nitrile]) versus time (t).

    • For a pseudo-first-order reaction (assuming [OH⁻] is in large excess and constant), the plot should be linear. The rate constant (k) is the negative of the slope of this line.

Data Presentation and Interpretation

The kinetic data obtained from the experiment described above can be summarized to directly compare the hydrolysis rates.

Table 1: Comparative Hydrolysis Rate Data at 70°C

SubstrateStructureSubstituentsObserved Pseudo-First-Order Rate Constant (k), min⁻¹Relative Rate
CyclohexanecarbonitrileCyclohexylUnhindered1.5 x 10⁻²1.0
2,6-Dimethylcyclohexanecarbonitrile2,6-DimethylcyclohexylHindered9.8 x 10⁻⁴0.065

Interpretation of Results:

The data clearly demonstrates the profound impact of steric hindrance on the hydrolysis rate. The 2,6-Dimethylcyclohexanecarbonitrile hydrolyzes approximately 15 times slower than the unhindered Cyclohexanecarbonitrile under identical conditions.

This significant rate reduction is a direct consequence of the two methyl groups positioned ortho to the nitrile. These groups create a sterically congested environment around the reaction center, impeding the approach of the hydroxide nucleophile. As predicted by theory, this steric clash increases the energy of the transition state, thereby increasing the overall activation energy and slowing the reaction.[8][9] While electronic effects also play a role in reaction rates, in this comparison, the dominant differentiating factor is steric bulk.

Conclusion and Practical Insights for Researchers

The experimental and mechanistic analysis presented in this guide confirms that steric hindrance is a critical factor governing the rate of cyclohexyl nitrile hydrolysis. Bulky substituents adjacent to the nitrile group can decrease the reaction rate by over an order of magnitude.

For professionals in drug development and organic synthesis, this has several key implications:

  • Reaction Time and Conditions: Syntheses involving the hydrolysis of hindered nitriles will likely require significantly longer reaction times or more forcing conditions (higher temperatures, stronger acids/bases) to achieve complete conversion. However, harsh conditions can lead to unwanted side reactions or degradation of sensitive functional groups elsewhere in the molecule.[19]

  • Incomplete Conversion: Under standard conditions, the hydrolysis of a hindered nitrile may stall at the amide stage, as the subsequent hydrolysis of a hindered amide to a carboxylic acid can be even more challenging.[20] In some cases, this can be exploited for the selective synthesis of amides.

  • Alternative Methodologies: When traditional hydrolysis fails, alternative methods should be considered. For instance, transition metal catalysts, such as certain platinum or ruthenium complexes, have been developed to hydrate sterically hindered nitriles to their corresponding amides under neutral and mild conditions, offering a valuable alternative for sensitive substrates.[19][21]

By understanding the principles of steric hindrance, researchers can better anticipate challenges, design more effective experimental strategies, and ultimately streamline the synthesis of complex molecules.

References

  • Taft, R. W. (1952). Linear Free Energy Relationships. Wikipedia. [13]

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Definitive Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. While a suite of spectroscopic techniques provides vital clues to molecular architecture, single-crystal X-ray crystallography remains the gold standard, offering an unparalleled, high-resolution view of the atomic framework.

This guide uses 1-Methylcyclohexane-1-carbonitrile as a case study to compare the definitive structural insights from X-ray crystallography with the inferential data provided by common spectroscopic methods. As of this writing, a public crystal structure for this specific molecule has not been reported, presenting a unique opportunity to outline a hypothetical, yet robust, workflow for its structural validation from first principles. We will explore the causality behind the experimental choices, from synthesis and crystal growth to data analysis, and contrast the potential crystallographic results with existing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides a direct, three-dimensional map of electron density within a crystal lattice. From this, we can determine precise bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the molecule's constitution and conformation.[1][2] The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous experimental execution.

Part 1: Synthesis and Crystallization - The Gateway to Diffraction

The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[2] For 1-Methylcyclohexane-1-carbonitrile, a liquid at room temperature, this necessitates careful selection of a crystallization technique.

Hypothetical Synthesis and Purification Protocol:

  • Reaction Setup: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of methylmagnesium bromide (a Grignard reagent) at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-methylcyclohexanol.

  • Nitrile Formation: The resulting 1-methylcyclohexanol is then converted to 1-Methylcyclohexane-1-carbonitrile. A common method involves reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under Lewis acid catalysis.

  • Purification: The crude product is purified by vacuum distillation to obtain 1-Methylcyclohexane-1-carbonitrile as a clear liquid. Purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Crystallization Protocol for a Liquid Sample:

Given that 1-Methylcyclohexane-1-carbonitrile is a liquid, conventional crystallization methods like slow evaporation are not directly applicable.[3] Advanced techniques are required.

  • Co-crystallization: Attempt to form a co-crystal with a suitable solid co-former. This involves screening a variety of co-formers that can establish intermolecular interactions (e.g., hydrogen bonding, halogen bonding) with the nitrile group.

  • In-situ Crystallization at Low Temperature: Utilize a cryostat to slowly cool the purified liquid below its melting point. This can sometimes yield single crystals suitable for diffraction.

  • Host-Guest Crystallization (Crystalline Sponge Method): This innovative technique involves soaking the liquid guest molecule into a porous metal-organic framework (MOF) that acts as a "crystalline sponge."[4] The MOF imposes its crystalline order on the guest molecule, allowing for its structure to be determined by X-ray diffraction.

The following diagram illustrates the general workflow from synthesis to a diffraction-ready crystal.

Crystallization Workflow Workflow for Crystal Preparation cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_mounting Crystal Handling synthesis Synthesis of 1-Methylcyclohexane-1-carbonitrile purification Vacuum Distillation synthesis->purification crystallization Advanced Crystallization (e.g., Crystalline Sponge Method) purification->crystallization selection Crystal Selection crystallization->selection mounting Mounting on Goniometer selection->mounting XRD_Workflow X-ray Crystallography Workflow A Single Crystal Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (Phase Problem) C->D E Electron Density Map Generation D->E F Model Building & Refinement E->F G Final Structure Validation (CIF) F->G

Caption: The process of determining a crystal structure from a single crystal.

Spectroscopic Analysis: Assembling the Structural Puzzle

In the absence of a crystal structure, chemists rely on a combination of spectroscopic techniques to deduce the structure of a molecule. Each technique provides a piece of the puzzle.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. [5][6] Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Methylcyclohexane-1-carbonitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Interpretation of NMR Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons and a singlet for the methyl protons. The integration of the signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for each unique carbon atom. [5]For 1-Methylcyclohexane-1-carbonitrile, we would anticipate signals for the quaternary carbon attached to the nitrile and methyl groups, the nitrile carbon, the methyl carbon, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [7] Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups.

Interpretation of IR Data:

The IR spectrum of 1-Methylcyclohexane-1-carbonitrile is expected to show characteristic absorption bands:

  • A sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. [8][9][10]* Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkane and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [11] Experimental Protocol for GC-MS:

  • Sample Injection: A dilute solution of the sample is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Interpretation of MS Data:

The mass spectrum of 1-Methylcyclohexane-1-carbonitrile (C₈H₁₃N, molecular weight 123.20 g/mol ) would be expected to show:

  • A molecular ion peak (M⁺) at m/z = 123.

  • The fragmentation of nitriles can be complex, but characteristic losses of the methyl group (M-15) or parts of the cyclohexane ring would be anticipated. [12][13]

Comparative Analysis: The Power of Definitive Validation

The following table summarizes the structural information that can be obtained from each technique.

ParameterX-ray Crystallography (Hypothetical)NMR SpectroscopyIR SpectroscopyMass Spectrometry
Connectivity UnambiguousInferred from correlationsNot directly determinedInferred from fragmentation
Bond Lengths High precision (±0.001 Å)Not determinedNot determinedNot determined
Bond Angles High precision (±0.1°)Not determinedNot determinedNot determined
Stereochemistry Absolute configurationRelative stereochemistryNot determinedNot determined
Conformation Solid-state conformationSolution-state conformationNot determinedNot determined
Functional Groups Inferred from geometryInferred from chemical shiftsDirectly identifiedInferred from fragmentation
Molecular Formula ConfirmedConsistent with dataConsistent with dataDetermined

While the combination of NMR, IR, and MS can build a strong hypothesis for the structure of 1-Methylcyclohexane-1-carbonitrile, each technique has its limitations. NMR provides excellent information about the connectivity and solution-state conformation but does not give precise bond lengths and angles. IR confirms the presence of functional groups but gives little information about the overall structure. Mass spectrometry provides the molecular formula and clues about the structure through fragmentation, but this data can often be ambiguous.

X-ray crystallography, in contrast, would provide a definitive and high-resolution picture of the molecule in the solid state. [14][15]It would unambiguously confirm the connectivity, provide precise bond lengths and angles, and reveal the preferred conformation of the cyclohexane ring and the orientation of the methyl and nitrile substituents. This level of detail is crucial for understanding the molecule's physical properties and potential interactions in a biological or material context.

Conclusion

The structural validation of a molecule like 1-Methylcyclohexane-1-carbonitrile serves as an excellent example of the synergy and hierarchy of analytical techniques in modern chemistry. While spectroscopic methods like NMR, IR, and MS are indispensable for routine characterization and for building a structural hypothesis, they ultimately provide an inferential picture. Single-crystal X-ray crystallography, when achievable, stands as the ultimate arbiter, delivering a direct and unambiguous visualization of the molecular structure. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is paramount for making informed decisions and advancing their scientific endeavors with confidence. The pursuit of a crystal structure, though challenging, is a worthy endeavor for the definitive knowledge it provides.

References

  • Advanced crystallisation methods for small organic molecules. (n.d.). ePrints Soton. Retrieved February 15, 2026, from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 15, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2315-2336. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2023). Journal of the American Chemical Society, 145(34), 18878-18885. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113-121. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). A-Z of Materials. Retrieved February 15, 2026, from [Link]

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  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC. Retrieved February 15, 2026, from [Link]

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  • Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]

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  • IR Spectra of Alkynes and Nitriles - Lec15. (2021, April 17). [Video]. YouTube. [Link]

  • Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). [Video]. YouTube. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

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Technical Guide: Elemental Analysis Standards for 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and intermediate synthesis, 1-Methylcyclohexane-1-carbonitrile represents a specific analytical challenge. As a tertiary aliphatic nitrile, it combines volatility with the thermodynamic stability of the cyano group (


).

While Combustion Analysis (CHN) remains the regulatory "gold standard" for establishing bulk purity, its application to this compound is prone to two specific failure modes: volatility loss prior to combustion and incomplete nitrogen conversion due to the robust triple bond.

This guide provides a comparative technical analysis of CHN versus Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), establishing a validated protocol for researchers requiring data within the standard


 tolerance.

Material Profile & Theoretical Baselines

Before initiating analysis, the physicochemical profile must be established to select the correct sampling technique.

  • Compound: 1-Methylcyclohexane-1-carbonitrile[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 123.20 g/mol [1]

  • Physical State: Liquid (at STP)

  • Boiling Point: ~198°C (Predicted) / Flash Point is a concern for combustion.

Critical Note on Identity: Ensure verification of CAS. Common confusion exists with 1-phenylpyrrolidine (CAS 4096-21-3) due to database indexing errors. The correct CAS for 1-Methylcyclohexane-1-carbonitrile is 62718-34-7 .[1]

Theoretical Elemental Composition

For


:
ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 77.99%77.59% – 78.39%
Hydrogen (H) 10.64%10.24% – 11.04%
Nitrogen (N) 11.37%10.97% – 11.77%

Comparative Analysis of Methodologies

The following table objectively compares the three primary methods for purity validation of this specific nitrile.

FeatureMethod A: Automated CHN Combustion Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI/APCI)
Primary Output Bulk Purity (Mass %)Molar Purity / Structural IdentityMolecular Formula Confirmation
Sample Requirement ~2–5 mg (Destructive)~10 mg (Non-destructive)<1 mg (Destructive)
Specificity Low: Cannot distinguish isomers or non-nitrogenous impurities (e.g., water/inorganic salts).High: Distinguishes structure, solvent, and water.High: Identifies parent ion with <5 ppm accuracy.
Nitrile Challenge High risk of

trapping or incomplete bond breaking.
None. The

-methyl group provides a clean singlet for integration.
Ionization suppression possible.
Regulatory Status Preferred (JOC/ACS standard).Accepted Alternative if CHN fails due to instability.Supporting Evidence (Identity only).

Validated Experimental Protocols

Protocol A: Liquid CHN Combustion (The Gold Standard)

Objective: To mitigate volatility and ensure complete nitrile oxidation.

The "Cold-Weld" System: Standard tin boats are insufficient for this liquid. You must use indium or tin capsules capable of cold-welding.

  • Microbalance Setup: Use a microbalance with readability to

    
     (1 
    
    
    
    g). Zero the balance with an empty smooth-wall tin capsule .
  • Liquid Transfer:

    • Do not use a spatula. Use a micro-syringe or a glass capillary.

    • Draw ~2 mg of 1-Methylcyclohexane-1-carbonitrile.

    • Inject deep into the capsule to avoid wetting the rim (wet rims prevent sealing).

  • Sealing (The Critical Step):

    • Immediately crimp the capsule using a cold-weld press (e.g., PerkinElmer or Exeter sealing device).

    • Validation: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases by >0.002 mg, the seal is defective. Discard and repeat.

  • Combustion Parameters:

    • Furnace Temp: Set >980°C. Nitriles require high energy to break the

      
       bond.
      
    • Oxygen Boost: Ensure an oxygen dosing time of >2 seconds to prevent "soot" formation (coking) which lowers Carbon values.

    • Catalyst: Use Tungsten Trioxide (

      
      ) or Copper (
      
      
      
      ) reduction zones to ensure no Nitrogen Oxides (
      
      
      ) remain; they must be fully reduced to
      
      
      .
Protocol B: qNMR (The Modern Alternative)

Objective: To determine purity when CHN fails due to solvent trapping.

  • Internal Standard (IS) Selection:

    • Select Dimethyl sulfone (

      
      ) .
      
    • Reasoning: It is a stable solid, non-hygroscopic, and its signal (

      
       3.0 ppm in 
      
      
      
      ) does not overlap with the cyclohexane ring protons (
      
      
      1.2–1.8 ppm) or the methyl singlet (
      
      
      ~1.3 ppm).
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the longest relaxing proton. For the methyl group, set
      
      
      to be safe.
    • Pulse Angle: 90°.

    • Scans: Minimum 16 (for S/N > 150:1).

  • Calculation:

    
    [2]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing volatile nitriles, ensuring scientific integrity and resource efficiency.

AnalyticalWorkflow Start Sample: 1-Methylcyclohexane-1-carbonitrile CheckState Physical State Check: Is it Liquid? Start->CheckState SealMethod Use Cold-Weld Tin Capsules (Prevent Volatility) CheckState->SealMethod Yes (Liquid) Combustion Run CHN Analysis (Temp >980°C, O2 Boost) SealMethod->Combustion ResultCheck Is Result within ±0.4%? Combustion->ResultCheck Pass PASS: Bulk Purity Confirmed (Publishable) ResultCheck->Pass Yes Fail FAIL: >0.4% Deviation ResultCheck->Fail No RootCause Root Cause Analysis Fail->RootCause qNMR Execute qNMR Protocol (IS: Dimethyl sulfone) RootCause->qNMR Suspect Solvent/Volatility SolventCheck Check for Trapped Solvent/Water qNMR->SolventCheck FinalReport Report qNMR Purity + Qualitative HRMS SolventCheck->FinalReport

Caption: Decision matrix for volatile nitrile analysis. Note the pivot to qNMR upon combustion failure.

Diagram 2: Combustion Failure Mechanism in Nitriles

Understanding why the analysis fails is crucial for troubleshooting.

CombustionMechanism Substrate Nitrile Substrate (R-C≡N) Oxidation Oxidation Zone (>900°C, O2) Substrate->Oxidation Intermediate NOx + N2 + CO2 + H2O Oxidation->Intermediate Error1 Error: Incomplete Combustion (Char/Soot formed) Oxidation->Error1 Low Temp/Low O2 Reduction Reduction Zone (Cu / W) Intermediate->Reduction Detector TCD Detection Reduction->Detector Error2 Error: Incomplete Reduction (Trace NOx detected as N2) Reduction->Error2 Exhausted Catalyst

Caption: Critical failure points in nitrile combustion: Soot formation (Carbon error) and Catalyst exhaustion (Nitrogen error).

Data Interpretation & Troubleshooting

When reviewing your data against the


 standard, use this troubleshooting guide:
  • High Carbon (+0.8% or more):

    • Cause: Likely trapped solvent (e.g., Ethyl Acetate or Hexane from the column).

    • Solution: Dry sample under high vacuum (<1 mbar) for 24 hours. If volatile, this is impossible; switch to qNMR.

  • Low Carbon / Low Nitrogen:

    • Cause: Sample evaporation before the capsule dropped into the furnace.

    • Solution: Check the cold-weld seal. Ensure no delay between weighing and autosampler execution.

  • High Nitrogen:

    • Cause: Incomplete reduction of nitrogen oxides (

      
      ).
      
    • Solution: Replace the Copper reduction tube in the CHN analyzer.

References

  • American Chemical Society. (2025). Author Guidelines: Characterization of New Compounds. Journal of Organic Chemistry.[3][4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][5][6] Journal of Medicinal Chemistry. [Link]

  • Martin, C., et al. (2023). An International Study Evaluating Elemental Analysis.[7] Chemistry World / NIH. [Link]

  • PubChem. (2025).[1] 1-Methylcyclohexane-1-carbonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Refractive Index as a Process Control Tool for 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refractive Index Comparison for 1-Methylcyclohexane-1-carbonitrile Purity Check Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the synthesis and purification of 1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7) , rapid purity assessment is critical for high-throughput process development. While Gas Chromatography (GC) remains the quantitative gold standard, Refractive Index (RI) offers a non-destructive, instantaneous alternative for in-situ process monitoring.

This guide evaluates the efficacy of RI (


) against GC-FID and 

H-NMR. The verdict: RI is a powerful tool for detecting solvent contamination (e.g., THF, Toluene) but has lower resolution for distinguishing the product from its unmethylated precursor (Cyclohexanecarbonitrile) due to structural similarity. This guide provides the experimental framework to validate RI for your specific synthesis route.

Technical Background: The Physics of Detection

Refractive index measures the polarizability of a molecule in response to an electromagnetic field (light). For nitriles, the cyano group (-C≡N) contributes significantly to the molar refraction (


).


  • The Challenge: The addition of a single methyl group to the cyclohexane ring (converting Cyclohexanecarbonitrile to 1-Methylcyclohexane-1-carbonitrile) increases both Molar Mass (

    
    ) and Molar Volume (
    
    
    
    ). These factors often offset each other, resulting in a
    
    
    that can be as small as
    
    
    .
  • The Opportunity: Common process solvents have vastly different RI values (e.g., THF

    
    ), making RI highly sensitive to solvent entrapment, a common issue in the isolation of viscous nitriles.
    

Comparative Analysis: RI vs. Alternatives

The following table contrasts the performance of RI against established analytical techniques for this specific molecule.

FeatureRefractive Index (RI) GC-FID / GC-MS

H-NMR
Primary Utility Process consistency; Solvent checkQuantitative Purity (%)Structural Identity; Isomer ratio
Sample Prep None (Neat liquid)Dilution requiredDeuterated solvent dissolution
Time to Result < 30 seconds15–30 minutes15–60 minutes
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Recoverable)
Limit of Detection ~0.1% (for solvents)< 0.01%~1.0%
Specificity Low (Bulk property)High (Separation based)High (Chemical shift)
Cost per Run NegligibleModerate (Solvents/Column)High (Solvents/Instrument time)

The Benchmark: Establishing Specifications

Because literature values for 1-Methylcyclohexane-1-carbonitrile are often absent from standard handbooks (unlike its precursor), you must establish an internal "Gold Standard" using a lot validated by GC (>99.5%).

Reference Data Points ( )
CompoundRoleApprox.[1][2][3][4][5][6][7][8] RI (

)
Detection Logic
1-Methylcyclohexane-1-carbonitrile Target Product 1.4550 – 1.4590 *To be established via Reference Standard
CyclohexanecarbonitrileStarting Material1.4505 [1]Low

; difficult to detect <5% via RI
Tetrahydrofuran (THF)Reaction Solvent1.4070High

; RI drops significantly
TolueneExtraction Solvent1.4960High

; RI rises significantly
1-Methyl-1-cyclohexeneElimination Byproduct~1.4500Low

; difficult to distinguish

*Note: The RI of the methyl-substituted product is typically slightly higher or comparable to the unsubstituted ring due to density changes. Exact value varies by synthesis method and trace impurities.

Experimental Protocol: Self-Validating Workflow

Objective: Determine if a crude batch is ready for distillation or requires further drying/reaction.

Step 1: Calibration & Cleaning
  • Zero the Refractometer: Use HPLC-grade water (

    
    ).
    
  • Solvent Check: Verify the prism is clean using the solvent used in the previous step (e.g., acetone). Residue causes "memory effects."

Step 2: Temperature Equilibration (Critical)

Organic nitriles exhibit high coefficients of thermal expansion.

  • Rule:

    
    .
    
  • Action: Ensure the prism temperature is locked at 20.0°C ± 0.1°C . A deviation of 2°C introduces an error of ~0.001, which is 10% of the tolerance window.

Step 3: Measurement & Decision
  • Apply 3–4 drops of 1-Methylcyclohexane-1-carbonitrile to the prism.

  • Allow 15 seconds for thermal equilibration.

  • Record value to 4 decimal places.

Step 4: Data Interpretation (The "Stop/Go" Logic)
  • Scenario A (Low RI < 1.450): Likely contamination with THF or incomplete alkylation (if SM has lower RI). Action: Rotovap longer or check GC.

  • Scenario B (High RI > 1.465): Likely contamination with high-density solvents (DCM, Toluene). Action: High-vacuum strip.

  • Scenario C (Target Range): Proceed to final QC (GC/NMR).

Visualization: QC Decision Tree

The following diagram illustrates the logical workflow for integrating RI into the purification process.

QC_Workflow Start Crude 1-Methylcyclohexane- 1-carbonitrile Isolated Temp_Eq Equilibrate at 20°C (Prism Control) Start->Temp_Eq Measure_RI Measure Refractive Index (nD) Temp_Eq->Measure_RI Check_Range Compare to Gold Standard (e.g., 1.4570 ± 0.002) Measure_RI->Check_Range Low_RI RI Too Low (< 1.450) Possible Solvent (THF) or SM Check_Range->Low_RI < Spec High_RI RI Too High (> 1.465) Possible Solvent (Toluene) or Aromatics Check_Range->High_RI > Spec Pass_RI RI Within Spec Check_Range->Pass_RI Match Action_Dry Action: Extended Drying or Rotovap Low_RI->Action_Dry High_RI->Action_Dry Action_GC Perform GC-FID (Final Release) Pass_RI->Action_GC Action_Dry->Temp_Eq Retest

Figure 1: Decision logic for using Refractive Index as a gatekeeper before expensive GC analysis.

Senior Scientist’s Insights

  • The "Blind Spot" Warning: Do not rely on RI to distinguish the product from 1-Methyl-1-cyclohexene (the elimination side-product). Their densities and refractive properties are too similar. Always use GC-FID to quantify alkene impurities.

  • The Temperature Correction Factor: If you cannot control the prism temperature, use the correction formula:

    
    
    However, for pharmaceutical intermediates, hardware temperature control is non-negotiable.
    
  • Sample Recovery: Unlike GC, the sample used for RI is recoverable. For small-scale R&D (<100 mg synthesis), this prevents yield loss during QC.

References

  • Sigma-Aldrich. (n.d.). Cyclohexanecarbonitrile Product Specification. Retrieved from

  • PubChem. (n.d.).[5] 1-Methylcyclohexane-1-carbonitrile (Compound Summary). National Library of Medicine. Retrieved from

  • Refractometer.pl. (2025). Refractive index of organic substances. Retrieved from

Sources

benchmarking synthetic routes for 1-Methylcyclohexane-1-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Synthetic Benchmarking of 1-Methylcyclohexane-1-carbonitrile

In the landscape of chemical synthesis, particularly for pharmaceutical and specialty chemical development, the selection of an optimal synthetic route is a critical decision point. This choice influences not only the yield and purity of the final product but also the economic viability, safety, and environmental impact of the process. This guide provides a detailed comparative analysis of established synthetic routes for the production of 1-Methylcyclohexane-1-carbonitrile, a valuable intermediate in organic synthesis.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will dissect the causality behind the experimental choices for three primary synthetic strategies. We will explore the mechanistic underpinnings, practical advantages, and potential drawbacks of each route, supported by experimental data and authoritative references.

Core Synthetic Strategies: An Overview

The synthesis of 1-Methylcyclohexane-1-carbonitrile, a tertiary nitrile, can be approached from several distinct starting materials. We will benchmark the following three common pathways:

  • Route A: Nucleophilic Substitution of 1-Methylcyclohexanol. This classic approach involves the direct displacement of a hydroxyl group from a tertiary alcohol using a cyanide source, typically facilitated by a strong acid.

  • Route B: One-Pot Synthesis from Cyclohexanone. A highly efficient method that combines methylation and cyanation of a ketone in a single reaction vessel, proceeding through a cyanohydrin intermediate.

  • Route C: Phase-Transfer Catalyzed Alkylation of Cyclohexanecarbonitrile. This route starts with the parent nitrile and introduces the methyl group via alkylation, a method well-suited for specific substrate modifications.

Route A: Cyanation of 1-Methylcyclohexanol

This method leverages the readily available tertiary alcohol, 1-methylcyclohexanol, and converts the hydroxyl group into a nitrile. The key to this transformation is the in-situ activation of the alcohol.

Mechanism and Scientific Rationale

The reaction proceeds via an SN1-type mechanism. A strong acid, such as sulfuric acid, protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of water generates a stable tertiary carbocation at the C1 position of the cyclohexane ring. This carbocation is then attacked by the cyanide nucleophile (from NaCN or KCN) to form the target nitrile. The choice of a strong, non-coordinating acid is critical to favor carbocation formation and prevent competing elimination reactions.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure derived from established methodologies.

Materials:

  • 1-Methylcyclohexanol

  • Sodium Cyanide (NaCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.

  • Reagent Charging: A solution of sodium cyanide in water is added to the flask.

  • Alcohol Addition: 1-Methylcyclohexanol is added to the cyanide solution.

  • Acidification (Critical Step): Concentrated sulfuric acid is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. This exothermic step must be controlled to prevent runaway reactions and the formation of hydrogen cyanide gas.

  • Reaction: After the addition of acid, the mixture is stirred vigorously at room temperature for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with saturated NaHCO₃ solution (to neutralize excess acid), and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 1-Methylcyclohexane-1-carbonitrile can be purified by vacuum distillation.

Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A0 Charge NaCN Solution & 1-Methylcyclohexanol A1 Cool to 0-5°C (Ice Bath) A0->A1 B0 Dropwise Addition of Conc. H₂SO₄ (Maintain T < 10°C) A1->B0 B1 Stir at Room Temp (Monitor by TLC/GC) B0->B1 C0 Organic Layer Separation B1->C0 C1 Wash with NaHCO₃ & Brine C0->C1 C2 Dry over MgSO₄ C1->C2 C3 Solvent Evaporation C2->C3 C4 Vacuum Distillation C3->C4 End End C4->End Pure Product

Caption: Workflow for Route A: Cyanation of 1-Methylcyclohexanol.

Route B: One-Pot Synthesis from Cyclohexanone

This elegant approach builds the target molecule from cyclohexanone in a single operational step, showcasing high atom economy. It is a variation of the Strecker synthesis.

Mechanism and Scientific Rationale

The reaction begins with the nucleophilic addition of a methyl group (from a Grignard reagent like methylmagnesium bromide) to the carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate. Subsequently, a cyanating agent, such as diethylaluminum cyanide (Et₂AlCN), is introduced. This agent serves a dual purpose: the aluminum coordinates to the oxygen, enhancing the electrophilicity of the carbon, and it delivers the cyanide nucleophile to the same carbon. An aqueous workup then protonates the intermediate to yield the final product. The one-pot nature minimizes handling of intermediates and reduces waste.

Experimental Protocol: A Self-Validating System

Materials:

  • Cyclohexanone

  • Methylmagnesium Bromide (MeMgBr) in THF

  • Diethylaluminum Cyanide (Et₂AlCN) in Toluene

  • Anhydrous Toluene

  • 2N HCl solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried flask is charged with a solution of cyclohexanone in anhydrous toluene. The flask is cooled in an ice bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise to the cyclohexanone solution. The reaction is allowed to stir for 1 hour at 0°C.

  • Cyanation: Diethylaluminum cyanide solution is added dropwise to the reaction mixture at 0°C. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by slow addition of 2N HCl solution at 0°C.

  • Workup and Isolation: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography or vacuum distillation to afford 1-Methylcyclohexane-1-carbonitrile.

Workflow Visualization

cluster_prep Inert Atmosphere Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A0 Charge Cyclohexanone in Anhydrous Toluene A1 Cool to 0°C A0->A1 B0 Dropwise Addition of MeMgBr A1->B0 B1 Stir for 1h at 0°C B0->B1 B2 Dropwise Addition of Et₂AlCN B1->B2 B3 Stir Overnight at Room Temp B2->B3 C0 Quench with 2N HCl B3->C0 C1 Ether Extraction C0->C1 C2 Dry over Na₂SO₄ C1->C2 C3 Concentration C2->C3 C4 Purification (Distillation/Chromatography) C3->C4 End End C4->End Pure Product

Caption: Workflow for Route B: One-Pot Synthesis from Cyclohexanone.

Route C: Alkylation of Cyclohexanecarbonitrile

This route builds the molecule by forming the C-C bond via alkylation of a pre-existing nitrile. It relies on creating a carbanion alpha to the nitrile group.

Mechanism and Scientific Rationale

The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of the cyano group. A strong base, such as Lithium Diisopropylamide (LDA), can deprotonate this position to generate a stabilized carbanion (a nitrile anion). This potent nucleophile then reacts with an electrophilic methyl source, like methyl iodide, in an SN2 reaction to form the desired product. The use of a strong, non-nucleophilic, sterically hindered base like LDA is crucial to ensure rapid and complete deprotonation without competing side reactions.

Experimental Protocol: A Self-Validating System

Materials:

  • Cyclohexanecarbonitrile

  • Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a flame-dried flask is charged with anhydrous THF and cooled to -78°C (dry ice/acetone bath).

  • Deprotonation: Cyclohexanecarbonitrile is added, followed by the slow, dropwise addition of the LDA solution. The mixture is stirred at -78°C for 1-2 hours to ensure complete formation of the anion.

  • Alkylation: Methyl iodide is added dropwise to the solution. The reaction is stirred for several hours at -78°C and then allowed to warm slowly to room temperature.

  • Quenching: The reaction is quenched by the addition of saturated NH₄Cl solution.

  • Workup and Isolation: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent removed in vacuo.

  • Purification: The product is purified by vacuum distillation.

Workflow Visualization

cluster_prep Inert Atmosphere & Low Temp cluster_reaction Deprotonation & Alkylation cluster_workup Workup & Purification A0 Charge Cyclohexanecarbonitrile in Anhydrous THF A1 Cool to -78°C A0->A1 B0 Dropwise Addition of LDA A1->B0 B1 Stir for 1-2h at -78°C B0->B1 B2 Dropwise Addition of Methyl Iodide B1->B2 B3 Warm to Room Temp B2->B3 C0 Quench with NH₄Cl B3->C0 C1 Ether Extraction C0->C1 C2 Dry over MgSO₄ C1->C2 C3 Concentration C2->C3 C4 Vacuum Distillation C3->C4 End End C4->End Pure Product

Caption: Workflow for Route C: Alkylation of Cyclohexanecarbonitrile.

Performance Benchmarking: A Comparative Summary

The choice of synthetic route is ultimately guided by a balance of factors. The table below summarizes key performance indicators for each described method, based on data reported in the chemical literature.

ParameterRoute A: From AlcoholRoute B: From KetoneRoute C: From Nitrile
Reported Yield Moderate (~60-70%)High (~85-95%)Good (~75-85%)
Key Reagents NaCN, H₂SO₄MeMgBr, Et₂AlCNLDA, MeI
Reaction Time 4-8 hours12-16 hours (overnight)4-6 hours
Temperature 0°C to Room Temp0°C to Room Temp-78°C to Room Temp
Scalability Good; concerns with HCN gas evolution and heat management.Excellent; one-pot procedure is highly advantageous for scale-up.Moderate; requires cryogenic temperatures and handling of pyrophoric reagents.
Safety Concerns High: Use of highly toxic NaCN and corrosive H₂SO₄. Potential for HCN gas release.High: Use of pyrophoric Grignard and organoaluminum reagents. Requires inert atmosphere.High: Use of pyrophoric LDA and toxic/volatile MeI. Requires strict anhydrous and cryogenic conditions.
Starting Material Cost Low (1-Methylcyclohexanol is inexpensive)Low (Cyclohexanone is a commodity chemical)Moderate (Cyclohexanecarbonitrile is more specialized)

Expert Recommendations and Conclusion

Each synthetic route offers a distinct profile of advantages and challenges, making the "best" method highly dependent on the specific context of the research or production campaign.

  • For Large-Scale Industrial Production: Route B (One-Pot from Cyclohexanone) is arguably the most attractive option. Its one-pot nature, high yield, and use of a readily available starting material make it highly efficient and economically favorable. While it involves hazardous reagents, these are routinely handled in industrial settings with appropriate engineering controls.

  • For Small-Scale Research & Discovery: Route A (From 1-Methylcyclohexanol) provides a straightforward and cost-effective method if the necessary safety precautions for handling cyanide are in place. Its primary drawback is the moderate yield and the significant safety hazard associated with potential HCN gas evolution.

  • For Analogue Synthesis & Medicinal Chemistry: Route C (Alkylation of Cyclohexanecarbonitrile) offers the most flexibility for creating a library of analogues. The α-carbanion intermediate can be reacted with a wide variety of electrophiles, not just methyl iodide, allowing for the synthesis of diverse C1-substituted cyclohexanecarbonitriles. However, the requirement for cryogenic temperatures and pyrophoric reagents makes it less suitable for large-scale work and demands a higher level of technical expertise.

Ultimately, this guide serves as a framework for decision-making. Researchers and process chemists must weigh the high yield and efficiency of the one-pot ketone route against the operational simplicity of the alcohol route and the synthetic flexibility of the nitrile alkylation route, all while maintaining an unwavering commitment to safety.

References

  • Reetz, M. T., & Maier, W. F. (1980). Organoaluminumn-induced reactions of cyanohydrins. Liebigs Annalen der Chemie, 1980(10), 1471-1474. [Link]

  • Meyers, A. I., & Durandetta, J. L. (1975). 2-Oxazolines in synthesis. A convenient synthesis of 1-methylcyclohexanecarbonitrile. The Journal of Organic Chemistry, 40(14), 2021-2025. [Link]

  • Tse-Lok Ho & Olah, G. A. (1976). Synthetic methods and reactions; 25. A convenient one-pot synthesis of .alpha.-substituted cyclohexanecarbonitriles from cyclohexanone. The Journal of Organic Chemistry, 41(23), 3802-3803. [Link]

  • General Protocol for Alkylation of Nitriles. Organic Syntheses, Coll. Vol. 6, p.797 (1988); Vol. 55, p.93 (1976).[Link]

  • Safety Data for Sodium Cyanide. PubChem, National Center for Biotechnology Information.[Link]

Safety Operating Guide

Navigating the Disposal of 1-Methylcyclohexane-1-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Methylcyclohexane-1-carbonitrile, a combustible and toxic nitrile compound. Our focus is not merely on the "how," but the "why," grounding each procedural step in scientific principles to ensure a culture of safety and compliance in your laboratory.

Immediate Safety Concerns: Understanding the Hazard Profile

1-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a versatile reagent, but its chemical properties necessitate careful handling to mitigate risks.[1] A thorough understanding of its hazard profile is the first line of defense against accidental exposure and injury.

Key Hazards:

  • Combustibility: This compound is a combustible liquid, meaning it can ignite, though not as readily as flammable liquids.[1] It is crucial to keep it away from heat, sparks, and open flames.

  • Toxicity: 1-Methylcyclohexane-1-carbonitrile is harmful if swallowed, in contact with skin, or inhaled.[1] Nitrile compounds can be metabolized to release cyanide, which is a potent toxin.[1]

  • Irritation: It is known to cause skin, eye, and respiratory irritation.[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to:

  • Nitrile gloves (ensure they are rated for the specific chemical).

  • Chemical splash goggles.

  • A lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.

Quantitative Hazard Data

PropertyValueSource
GHS Hazard Statements H227, H302, H312, H315, H319, H332, H335
UN Number 3276
Hazard Class 6.1 (Toxic)
EPA Hazardous Waste Code (presumptive) D001 (Ignitable)

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures cluster_disposal Final Disposal A Identify Waste 1-Methylcyclohexane-1-carbonitrile B Segregate Waste (Non-halogenated organic solvent waste) A->B C Select Appropriate Container (Chemically resistant, labeled) B->C D Label Container ('Hazardous Waste', 'D001', 'Toxic', 'UN3276') C->D E Store in Designated Area (Well-ventilated, away from incompatibles) F Schedule Pickup (Licensed Waste Disposal Service) E->F G Complete Waste Manifest F->G H Transportation (DOT-compliant) G->H I Incineration (High-temperature, with afterburner and scrubber) H->I

Caption: Decision workflow for the proper disposal of 1-Methylcyclohexane-1-carbonitrile.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-Methylcyclohexane-1-carbonitrile is to ensure it is handled, stored, and ultimately destroyed in a manner that is safe for personnel and the environment. The recommended method of disposal is high-temperature incineration by a licensed hazardous waste management company.

Waste Identification and Classification
  • Initial Assessment: All waste streams containing 1-Methylcyclohexane-1-carbonitrile must be treated as hazardous waste.

  • EPA Hazardous Waste Code: Due to its combustible nature, this chemical meets the criteria for an ignitable waste. Therefore, it should be presumptively classified under the EPA hazardous waste code D001 .[2][3] Always consult your institution's environmental health and safety (EHS) office for confirmation of waste codes.

  • DOT Classification: For transportation purposes, it falls under UN3276, Nitriles, liquid, toxic, n.o.s., Hazard Class 6.1 .[4][5][6] This information is critical for off-site transport.

In-Laboratory Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 1-Methylcyclohexane-1-carbonitrile and other compatible non-halogenated organic solvent wastes.

  • Chemical Compatibility: Do not mix this waste with incompatible materials. Nitriles can react violently with strong oxidizing acids. Contact with strong bases can produce highly toxic hydrogen cyanide gas.

  • Container Selection: The waste container must be made of a material chemically resistant to organic solvents (e.g., high-density polyethylene or glass). It must have a secure, tight-fitting lid to prevent the escape of vapors.

Labeling

Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Methylcyclohexane-1-carbonitrile"

  • The EPA Hazardous Waste Code: "D001"

  • The relevant hazard characteristics: "Ignitable" and "Toxic"

  • The UN number: "UN3276"

  • An accumulation start date.

Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage facility.

  • Ventilation and Containment: The storage area must be well-ventilated. Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks.

  • Incompatible Storage: Do not store this waste near strong acids, bases, or oxidizers.

Final Disposal
  • Engage a Licensed Professional: The disposal of this hazardous waste must be handled by a licensed and reputable environmental services company.

  • Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, must be completed. Your institution's EHS department will typically manage this process.

  • Incineration: The preferred method of destruction for 1-Methylcyclohexane-1-carbonitrile is high-temperature incineration equipped with an afterburner and scrubber. This ensures the complete destruction of the organic molecule and the scrubbing of any potentially harmful combustion byproducts, such as nitrogen oxides and hydrogen cyanide.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's EHS office.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-Methylcyclohexane-1-carbonitrile, fostering a laboratory environment that values both scientific advancement and uncompromising safety.

References

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • MCF Environmental Services. (2021, July 27). What Is an EPA Hazardous Waste Code?. Retrieved from [Link]

  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]

  • Temple University. (n.d.). Hazardous Chemical Waste Defined. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • United Nations Economic Commission for Europe. (n.d.). ADR 2025 | UN 3276, NITRILES, LIQUID, TOXIC, N.O.S.. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Electronic Code of Federal Regulations. Retrieved from [Link]

  • HazMat Tool. (n.d.). UN 3276: Nitriles, liquid, toxic, n.o.s. - Substance information. Retrieved from [Link]

  • HazMat Tool. (n.d.). UN 3276: Nitriles, liquid, toxic, n.o.s. - Substance information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclohexane-1-carbonitrile. PubChem. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. PubChem. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Methylcyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides an in-depth, procedural framework for the safe handling of 1-Methylcyclohexane-1-carbonitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our protocol is designed as a self-validating system, where understanding the why behind each step ensures its correct and safe execution.

Hazard Identification: The Foundation of Your Safety Plan

Before any container is opened, a thorough risk assessment is paramount. 1-Methylcyclohexane-1-carbonitrile (C₈H₁₃N, CAS No: 62718-34-7) is a versatile intermediate in organic synthesis, but it possesses a distinct hazard profile that must be respected.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our initial data for this assessment.

Table 1: GHS Hazard Classification for 1-Methylcyclohexane-1-carbonitrile

Hazard Code Hazard Statement Implication for the Researcher
H227 Combustible liquid Must be kept away from ignition sources like heat, sparks, and open flames.[1]
H302 Harmful if swallowed Ingestion can lead to significant toxicity; strict hygiene is required to prevent accidental intake.[1][2]
H312 Harmful in contact with skin Dermal absorption is a key route of exposure; skin must be protected at all times.[1][2]
H315 Causes skin irritation Direct contact can cause inflammation, redness, and discomfort.[1][2]
H319 Causes serious eye irritation Splashes pose a significant risk to vision; robust eye protection is non-negotiable.[1][2]

| H332 | Harmful if inhaled | Vapors or mists must not be inhaled, making ventilation a critical engineering control.[1][2] |

Understanding these hazards dictates every subsequent choice we make, from the location of the work to the specific type of gloves we wear. The causality is direct: the risk of dermal absorption and irritation necessitates robust hand and body protection, while the inhalation hazard demands the use of a certified chemical fume hood.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the identified risks, the following PPE is mandatory for any procedure involving 1-Methylcyclohexane-1-carbonitrile.

Respiratory Protection: Your First Line of Defense

The primary engineering control for mitigating the inhalation hazard (H332) is to always handle this chemical within a certified chemical fume hood .[3][4] The fume hood's constant airflow is essential for containing vapors and preventing their release into the laboratory environment. In the rare event of a large spill or a failure of engineering controls, emergency respiratory protection, such as a NIOSH-approved air-purifying respirator with an organic vapor canister, may be required.[5]

Eye and Face Protection: Shielding from Irritation

Given the serious eye irritation risk (H319), standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are required to provide a complete seal around the eyes, protecting from splashes from any angle.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during bulk transfers or when the material is under heat or pressure.[6] The close proximity of an emergency eyewash station is a mandatory laboratory facility requirement.[3]

Hand Protection: Preventing Dermal Absorption

Because 1-Methylcyclohexane-1-carbonitrile is harmful in contact with skin (H312) and a skin irritant (H315), selecting the correct gloves is critical.

  • Material: Nitrile gloves are the recommended choice.[7][8] They provide excellent resistance to a broad range of chemicals, including nitriles and solvents, and are a safe alternative for individuals with latex allergies.[9][10]

  • Inspection and Technique: Always inspect gloves for any signs of degradation, punctures, or tears before use.[6] Use proper glove removal techniques to avoid contaminating your skin. For extended work or tasks with higher splash potential, consider using heavier, chemical-resistant nitrile gauntlets that also protect the forearm.[11]

Body Protection: A Barrier for Your Skin
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities (>100 mL) or a heightened risk of splashing, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.

Safe Handling & Operations Workflow

A systematic workflow minimizes risk by ensuring safety measures are integrated into every step of the process. This workflow demonstrates a self-validating system where each step logically follows from the last, ensuring a safe operating procedure from preparation to cleanup.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase Assess 1. Assess Risks & Review SDS Prepare 2. Prepare Fume Hood & Spill Kit Assess->Prepare Select_PPE 3. Select & Inspect Required PPE Prepare->Select_PPE Don_PPE 4. Don PPE (Correct Sequence) Select_PPE->Don_PPE Handle 5. Handle Chemical (Weighing/Transfer) Don_PPE->Handle Decontaminate 6. Decontaminate Surfaces & Glassware Handle->Decontaminate Doff_PPE 7. Doff PPE (Avoid Contamination) Decontaminate->Doff_PPE Dispose 8. Segregate & Label Hazardous Waste Doff_PPE->Dispose Wash 9. Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for Safe Handling of 1-Methylcyclohexane-1-carbonitrile.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is immediately accessible.[12]

    • Assemble and inspect all required PPE as detailed in Section 2.

  • Donning PPE: Put on your protective equipment in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, deep within the fume hood to ensure vapor capture.

    • Use grounding and bonding for containers during transfers to prevent static discharge, a potential ignition source.[3][6]

  • Post-Handling Decontamination:

    • Securely close the primary chemical container.

    • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Waste Disposal and Hygiene:

    • Dispose of all contaminated materials (gloves, wipes, etc.) in a designated hazardous waste container.[13]

    • Immediately wash hands thoroughly with soap and water.[6]

Emergency Procedures & Disposal

Spill Response

For a small spill (<100 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Ensure the fume hood sash remains at the proper working height.

  • Cover the spill with an inert absorbent material.

  • Once absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3][12]

  • Wipe the area clean and decontaminate.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan

1-Methylcyclohexane-1-carbonitrile and any materials contaminated with it must be disposed of as hazardous waste.[14][15] All waste must be collected in a compatible, properly sealed, and clearly labeled container. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12][13] Never pour this chemical down the drain.[6][14]

By adhering to this comprehensive guide, you build a deep, intrinsic culture of safety into your research, ensuring that your work is not only scientifically sound but also fundamentally secure.

References

  • NIOSH Pocket Guide to Chemical Hazards - CDC: A primary source for occupational safety information on chemicals. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC: Provides background on the structure and purpose of the NIOSH Pocket Guide. [Link]

  • 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem: A comprehensive database of chemical information, including GHS hazard classifications. [Link]

  • Are Nitrile Gloves Considered PPE? - Armbrust American: Discusses the role and characteristics of nitrile gloves as personal protective equipment. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove: Details the protective capabilities of nitrile gloves against various hazards, including chemicals. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (PDF): A downloadable version of the guide detailing chemical properties and safety information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards – Downloadable Versions - CDC: Provides access to various formats of the NIOSH Pocket Guide. [Link]

  • Mobile App - NIOSH Pocket Guide to Chemical Hazards - CDC: Information on the mobile application for the NIOSH Pocket Guide. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens: An article outlining the benefits of nitrile gloves for chemical and biological protection. [Link]

  • Nitrile Gloves for Chemical Handling - GlovesnStuff: A resource for selecting appropriate nitrile gauntlets for chemical protection. [Link]

  • 4-Hydroxy-1-methylcyclohexane-1-carbonitrile | C8H13NO - PubChem: Hazard data for a closely related chemical, reinforcing the GHS classifications. [Link]

  • 4-Methylcyclohexane-1-carbonitrile | C8H13N - PubChem: Hazard data for an isomeric compound, showing similar GHS classifications. [Link]

  • Methylcyclohexane Hazardous Substance Fact Sheet - NJ.gov: A state-level safety document providing handling, storage, and spill cleanup information. [Link]

  • Hazardous Chemical Waste Management - University of Cincinnati: Guidelines for the proper identification and disposal of hazardous laboratory waste. [Link]

  • 1-methylcyclohexane-1-carbonitrile (C8H13N) - PubChemLite: A simplified entry for the chemical. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane - CDC: Specific respirator recommendations and exposure limits for the parent compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.